molecular formula C17H33NO3 B1505723 N-myristoyl-D-alanine

N-myristoyl-D-alanine

Cat. No.: B1505723
M. Wt: 299.4 g/mol
InChI Key: XDOBXTLSTUFRRP-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-myristoyl-D-alanine is a useful research compound. Its molecular formula is C17H33NO3 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-myristoyl-D-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-myristoyl-D-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H33NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(2R)-2-(tetradecanoylamino)propanoic acid

InChI

InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)/t15-/m1/s1

InChI Key

XDOBXTLSTUFRRP-OAHLLOKOSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(=O)O

sequence

A

Origin of Product

United States

Foundational & Exploratory

N-myristoyl-D-alanine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthesis, and Bio-Applications

Executive Summary

N-Myristoyl-D-alanine (N-Tetradecanoyl-D-alanine) is a lipo-amino acid comprising a 14-carbon saturated fatty acid tail (myristic acid) amide-linked to the


-amino group of D-alanine.[1] Unlike its L-isomer, which is readily degraded by mammalian proteases, the D-isomer exhibits unique resistance to enzymatic hydrolysis, making it a critical tool in peptidoglycan research , chiral recognition studies , and stabilized drug delivery systems .

This guide outlines the structural properties, validated synthesis protocols, and specific biological applications of N-myristoyl-D-alanine, designed for researchers in medicinal chemistry and bacteriology.

Part 1: Molecular Architecture & Stereochemistry
1.1 Chemical Identity[2]
  • IUPAC Name: (2R)-2-(Tetradecanoylamino)propanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 299.45 g/mol

  • Stereochemistry: The compound possesses a single chiral center at the

    
    -carbon of the alanine moiety in the R (D) configuration.
    
1.2 Structural Significance

The molecule is amphiphilic, consisting of a hydrophobic C14 alkyl chain and a hydrophilic carboxyl head group.

  • The C14 Tail (Myristoyl): Provides an optimal balance between solubility and membrane insertion capability. It is sufficiently long to anchor into lipid bilayers (myristoylation anchor) yet short enough to maintain a higher Critical Micelle Concentration (CMC) than palmitoyl (C16) or stearoyl (C18) derivatives, ensuring better solubility kinetics.

  • The D-Alanine Head: The D-configuration is the critical differentiator. It mimics the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors, allowing this molecule to act as a "false substrate" or probe for bacterial enzymes (e.g., transpeptidases) while remaining invisible to most eukaryotic proteases.

PropertyValue / Description
Physical State White crystalline powder
Solubility Insoluble in water (acidic pH); Soluble in alkaline aqueous solution (pH > 8), Ethanol, DMSO, Methanol
pKa (Carboxyl) ~3.6 – 4.0 (Estimated based on N-acyl amino acids)
LogP ~5.5 (Highly lipophilic tail dominates)
CMC (pH 7.4) ~0.5 – 1.5 mM (Dependent on counterion, e.g., Na+)
Part 2: Synthesis & Purification Protocol

Methodology: The Schotten-Baumann reaction is the industry standard for synthesizing N-acyl amino acids due to its simplicity and high yield. It involves the acylation of the amino acid in an aqueous alkaline medium.

2.1 Reagents Required[3]
  • D-Alanine (High purity, >99% ee)[4]

  • Myristoyl Chloride (Tetradecanoyl chloride)

  • Sodium Hydroxide (NaOH), 1M solution

  • Hydrochloric Acid (HCl), 1M and 6M

  • Solvents: Acetone, Diethyl Ether (for washing), Ethanol (for recrystallization)

2.2 Step-by-Step Synthesis Workflow
  • Dissolution: Dissolve D-Alanine (10 mmol) in 10 mL of 1M NaOH (10 mmol) at 0°C. Ensure complete dissolution.

  • Acylation: Simultaneously add Myristoyl Chloride (11 mmol) and 1M NaOH (12 mmol) dropwise to the stirring solution over 30 minutes.

    • Critical Control: Maintain pH between 10–11 and temperature < 5°C. If pH drops below 9, the amine becomes protonated and unreactive; if pH > 12, hydrolysis of the chloride increases.

  • Reaction: Stir the mixture at room temperature for 3–4 hours. The solution will become viscous or precipitous as the surfactant forms.

  • Acidification: Cool the reaction mixture to 0°C. Slowly acidify with 6M HCl to pH ~2.0. The N-myristoyl-D-alanine will precipitate as a white solid.

  • Extraction/Filtration: Filter the solid. Wash with cold water to remove excess NaCl. Wash with a small amount of hexane or diethyl ether to remove unreacted fatty acid.

  • Recrystallization: Recrystallize from hot Ethanol/Water (70:30) to obtain pure crystals.

2.3 Visualization of Synthesis Logic

Synthesis DAla D-Alanine (Nucleophile) Inter Tetrahedral Intermediate DAla->Inter pH 10-11 (NaOH) MyrCl Myristoyl Chloride (Electrophile) MyrCl->Inter Prod N-Myristoyl-D-Alanine (Crude) Inter->Prod -HCl (Elimination) Pure Purified Product (Crystalline) Prod->Pure Acidification (pH 2) & Recrystallization

Caption: Schotten-Baumann acylation pathway ensuring retention of D-stereochemistry.

Part 3: Biological & Research Applications[4][7][8]
3.1 Bacterial Peptidoglycan Probe

Bacteria utilize D-alanine exclusively for cell wall synthesis. N-myristoyl-D-alanine acts as a lipophilic analog of the D-Ala monomer.

  • Mechanism: The hydrophobic tail facilitates entry into the bacterial membrane. Once inserted, the D-Ala head group can compete with endogenous D-Ala for ligase enzymes (like Ddl) or transpeptidases, potentially disrupting cell wall cross-linking.

  • Research Use: It is used to study the substrate specificity of D-amino acid oxidase (DAAO) and to probe the "D-ome" (D-amino acid pool) of bacteria.

3.2 Chiral Surfactant & Membrane Mimicry

In physical chemistry, N-myristoyl-D-alanine is used to create Langmuir-Blodgett monolayers .

  • Chiral Discrimination: When mixed with its L-enantiomer, it forms non-ideal mixtures, revealing homochiral preference in packing. This is critical for understanding how homochirality might have emerged in prebiotic chemistry.

  • Micelle Formation: At concentrations above the CMC (~1 mM), it forms micelles with a chiral surface. These chiral micelles can be used in Micellar Electrokinetic Chromatography (MEKC) to separate enantiomers of other drugs.

3.3 Drug Delivery Systems (Lipo-amino Acids)

Lipo-amino acids (LAAs) like N-myristoyl-D-alanine are used to improve the bioavailability of polar drugs.

  • Ion-Pairing: The carboxylate group can form ion pairs with cationic drugs (e.g., doxorubicin, peptides).

  • Stability: The D-configuration prevents premature degradation by serum proteases/acylases, ensuring the carrier remains intact longer than an L-alanine equivalent.

Part 4: Analytical Characterization Workflows

To validate the identity and purity of synthesized N-myristoyl-D-alanine, the following protocols are mandatory.

4.1 Proton NMR (

-NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Key Signals:

    • 
       0.85 ppm (t, 3H): Terminal methyl of myristoyl tail.
      
    • 
       1.25 ppm (m, ~20H): Methylene protons of the alkyl chain.
      
    • 
       1.28 ppm (d, 3H): Methyl group of the Alanine side chain.
      
    • 
       4.2–4.4 ppm (m, 1H): 
      
      
      
      -proton of Alanine (Chiral center).
    • 
       8.0–8.2 ppm (d, 1H): Amide NH proton.
      
4.2 Critical Micelle Concentration (CMC) Determination
  • Method: Pyrene Fluorescence Probe.

  • Protocol:

    • Prepare a stock solution of Pyrene in acetone.

    • Prepare serial dilutions of N-myristoyl-D-alanine in phosphate buffer (pH 7.4) ranging from 0.01 mM to 10 mM.

    • Add Pyrene (final conc.

      
       M) to each vial.
      
    • Measure Fluorescence Emission (

      
       at 373 nm, 
      
      
      
      at 384 nm).
    • Plot: The ratio

      
       vs. Log[Concentration]. The inflection point indicates the CMC.
      
4.3 CMC Visualization

Micelle Head1 D-Ala Tail1 C14 Head2 D-Ala Tail2 C14 Head3 D-Ala Tail3 C14 Head4 D-Ala Tail4 C14 Head5 D-Ala Tail5 C14 Head6 D-Ala Tail6 C14

Caption: Simplified cross-section of an N-myristoyl-D-alanine micelle. Hydrophilic D-Ala heads face the aqueous solvent; C14 tails aggregate internally.

References
  • Surfactant Properties of Amino Acid Derivatives

    • Brito, R. O., et al. (2010). "Self-aggregation of N-acyl amino acid surfactants." Colloids and Surfaces A: Physicochemical and Engineering Aspects.
    • Note: Establishes the CMC range for C12-C16 amino acid surfactants.
  • D-Amino Acids in Bacterial Cell Walls

    • Cava, F., et al. (2011). "Emerging knowledge of bacterial D-amino acids." Cellular and Molecular Life Sciences.
    • Context: Explains the biological relevance of D-alanine probes.
  • Synthesis of N-Acyl Amino Acids

    • Bondi, A., et al. (1956). "Synthesis and properties of N-acyl amino acids." Journal of the American Chemical Society.[5]

    • Context: The foundational Schotten-Baumann protocol adapted for this guide.
  • Chiral Monolayers

    • Nasu, S., et al. (2003). "Chiral discrimination in monolayers of N-acyl-alanine." Thin Solid Films.
    • Context: Describes the phase behavior of D- vs L- isomers

Sources

The Role of N-myristoyl-D-alanine as a Chiral Surfactant: Principles, Methodologies, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Chirality in Modern Science

In the intricate landscape of molecular science, chirality—the property of "handedness"—is a fundamental principle governing biological interactions. The stereoisomeric forms of a molecule, known as enantiomers, can exhibit vastly different pharmacological, toxicological, and physiological effects.[1] Consequently, the ability to resolve and analyze enantiomers is no longer a niche academic pursuit but a critical necessity in drug development, biotechnology, and materials science.[2] While traditional chromatographic techniques using expensive chiral stationary phases have been the mainstay, Micellar Electrokinetic Chromatography (MEKC) has emerged as a powerful and versatile alternative.[1][3] This guide focuses on a specific class of enabling agents for such advanced applications: chiral surfactants, with a detailed exploration of N-myristoyl-D-alanine.

This document provides a senior application scientist's perspective on the core principles, physicochemical properties, and practical applications of N-myristoyl-D-alanine. We will delve into not just the "how" but the "why," elucidating the causal mechanisms behind its function and providing robust, field-tested methodologies for its characterization and use.

Part 1: Foundational Physicochemistry of N-myristoyl-D-alanine

N-myristoyl-D-alanine belongs to the family of N-acyl amino acid surfactants, which are prized for their biocompatibility, biodegradability, and structural versatility.[4][5] These amphiphiles consist of a hydrophobic fatty acid tail covalently linked to a hydrophilic amino acid headgroup via an amide bond.[4] The specific combination of a 14-carbon myristoyl chain and the chiral D-alanine headgroup imparts unique properties that make it an effective chiral selector.

Molecular Architecture

The structure combines two key functional components:

  • The Myristoyl Tail: A saturated 14-carbon chain (C14) that provides the necessary hydrophobicity for self-assembly in aqueous media. The length of this tail is a critical determinant of the surfactant's surface activity and its critical micelle concentration (CMC).[5]

  • The D-alanine Headgroup: A chiral, hydrophilic moiety. The presence of the stereogenic center on the α-carbon is the source of its enantioselective recognition capabilities. The carboxylate group provides the anionic charge, and both the carboxylate and the amide linkage can participate in hydrogen bonding.

cluster_head Hydrophilic Headgroup (D-alanine) cluster_tail Hydrophobic Tail (Myristoyl) Ala α-Carbon (Chiral Center) COOH Carboxylate (COO⁻) Ala->COOH NH Amide Linkage (NH) Ala->NH Me Methyl Group Ala->Me CO Carbonyl (C=O) NH->CO Tail ~(CH₂)₁₂CH₃

Caption: Molecular structure of N-myristoyl-D-alanine.

Synthesis Pathway

The synthesis of N-acyl amino acids like N-myristoyl-D-alanine is typically achieved via the Schotten-Baumann reaction. This involves the acylation of the amino group of D-alanine with myristoyl chloride in an alkaline aqueous medium.

Expert Insight: The choice of an alkaline pH is critical. It serves two purposes: first, to deprotonate the amino group of D-alanine, making it a more potent nucleophile, and second, to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Careful control of temperature is necessary to prevent hydrolysis of the myristoyl chloride.

Protocol 1: Laboratory-Scale Synthesis of N-myristoyl-D-alanine

Objective: To synthesize N-myristoyl-D-alanine from D-alanine and myristoyl chloride.

Materials:

  • D-alanine

  • Myristoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated and 1M)

  • Toluene or similar organic solvent

  • Acetone

  • Deionized water

  • pH meter, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, filtration apparatus

Methodology:

  • Dissolution: Dissolve D-alanine in a 2M NaOH solution in a flask placed in an ice bath. The molar ratio of NaOH to D-alanine should be approximately 2:1. Stir until fully dissolved.

  • Acylation: While vigorously stirring the cooled alanine solution, slowly and simultaneously add myristoyl chloride (dissolved in a minimal amount of acetone or toluene) and a 4M NaOH solution. The key is to maintain the pH between 10 and 11 throughout the addition. Use a pH meter to monitor this in real-time. Self-Validation: Maintaining this pH range ensures the amino group remains reactive while minimizing side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

  • Acidification: Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl to a pH of ~2. This protonates the carboxylate of the product, causing it to precipitate out of the aqueous solution.

  • Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water or acetone/water mixture to achieve high purity.

  • Verification: Dry the final product under vacuum. Confirm its identity and purity using techniques such as NMR (¹H, ¹³C), FTIR (to confirm the amide bond), and mass spectrometry.

Self-Assembly and Critical Micelle Concentration (CMC)

Like all surfactants, N-myristoyl-D-alanine monomers in an aqueous solution will self-assemble into spherical aggregates called micelles once a certain threshold concentration is reached. This threshold is the Critical Micelle Concentration (CMC).[6] Above the CMC, the hydrophobic myristoyl tails sequester themselves from water, forming a nonpolar core, while the hydrophilic D-alanine headgroups form the outer corona, interacting with the bulk water.

The CMC is a crucial parameter as it defines the minimum concentration required for the surfactant to perform its function, whether in chiral separations or drug delivery.[7][8]

Aqueous Environment s1 s1->center s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center s9 s9->center s10 s10->center s11 s11->center s12 s12->center s13 s13->center s14 s14->center s15 s15->center s16 s16->center

Caption: 2D cross-section of a micelle.

Factors Influencing CMC: The CMC is not a fixed value but is highly dependent on the solution environment. Understanding these dependencies is key to designing robust experimental protocols.

ParameterEffect on CMCCausality / Rationale
Temperature VariableIncreasing temperature can decrease CMC by reducing water structure around the tail (favoring aggregation) but can also increase headgroup solubility (disfavoring aggregation). The net effect depends on the specific surfactant chemistry.
pH Increases at low pHAt low pH, the carboxylate headgroup (COO⁻) becomes protonated (COOH), reducing its charge and the electrostatic repulsion between headgroups. This favors aggregation, thus lowering the CMC.
Ionic Strength DecreasesAdded counter-ions (e.g., from a buffer) shield the electrostatic repulsion between the anionic headgroups, allowing micelles to form at a lower concentration.[9]
Organic Modifiers IncreasesSolvents like methanol or acetonitrile increase the solubility of the hydrophobic tail in the bulk solution, making micellization less favorable and thus increasing the CMC.[7]

Part 2: The Mechanism of Chiral Recognition

The utility of N-myristoyl-D-alanine as a chiral selector hinges on the ability of its micelles to interact diastereomerically with a pair of enantiomeric analytes. The fundamental basis for separation is the differential partitioning of the analyte enantiomers between the bulk aqueous phase and the chiral micellar pseudophase.[10]

This differential interaction is governed by a three-point interaction model (or a variation thereof) occurring at the surface of the micelle. The chiral environment is established by the fixed D-configuration of the alanine headgroups. For a stable chiral interaction to occur, an analyte enantiomer must establish multiple simultaneous non-covalent interactions with the micelle surface.

Key Interactions:

  • Electrostatic Attraction/Repulsion: Cationic analytes will be strongly attracted to the anionic carboxylate groups on the micelle surface.

  • Hydrogen Bonding: The analyte can act as a hydrogen bond donor or acceptor with the surfactant's amide and carboxylate groups.

  • Steric Hindrance: The analyte's different substituent groups will experience varying degrees of steric clash with the methyl group and myristoyl chain of the D-alanine headgroup. One enantiomer will "fit" better than the other, leading to a more stable, lower-energy interaction.

  • Hydrophobic Partitioning: Hydrophobic moieties on the analyte can penetrate into the micelle's hydrophobic core to varying extents.

cluster_micelle Micelle Surface cluster_analytes Analyte Enantiomers S1 D-Ala Head Me COO⁻ S2 D-Ala Head Me COO⁻ S3 D-Ala Head Me COO⁻ R_Analyte R-Enantiomer + charge R_Analyte->S1:c H-Bond / Electrostatic R_Analyte->S2:h H-Bond / Electrostatic exp1 R-Enantiomer forms stable multi-point interactions. (Stronger Binding) S_Analyte S-Enantiomer + charge S_Analyte->S2:m Steric Hindrance exp2 S-Enantiomer experiences steric clash, preventing optimal binding. (Weaker Binding)

Caption: Chiral recognition at the micelle surface.

Part 3: Applications and Methodologies

Chiral Separations via Micellar Electrokinetic Chromatography (MEKC)

MEKC is a mode of capillary electrophoresis (CE) where a surfactant is added to the background electrolyte (BGE) at a concentration above its CMC.[1] These micelles act as a "pseudostationary phase" that moves at a different velocity from the bulk liquid (the electroosmotic flow, EOF). Chiral separation occurs because the two enantiomers of an analyte have different partition coefficients with the chiral N-myristoyl-D-alanine micelles, and thus different apparent mobilities.[10]

Expert Insight: The choice of pH for the BGE is paramount. For separating basic analytes, a low pH (e.g., 2.5-4.0) ensures the analytes are fully protonated and cationic, promoting strong interaction with the anionic micelles.[7] For acidic analytes, a higher pH would be required. The concentration of the chiral surfactant must be optimized; too low, and the separation window is small; too high, and excessive current generation can lead to Joule heating and band broadening.

Protocol 2: Enantiomeric Resolution of a Racemic Amine using N-myristoyl-D-alanine MEKC

Objective: To separate the enantiomers of a model basic drug (e.g., propranolol) using MEKC with a chiral surfactant.

Equipment & Materials:

  • Capillary Electrophoresis (CE) system with UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • N-myristoyl-D-alanine

  • Sodium phosphate (monobasic)

  • Phosphoric acid

  • Methanol, NaOH (1.0 M), HCl (1.0 M)

  • Racemic analyte solution (e.g., 1 mg/mL propranolol in water)

Methodology:

  • BGE Preparation (e.g., 50 mM Phosphate Buffer, pH 2.5, with 25 mM Surfactant): a. Prepare a 100 mM sodium phosphate monobasic stock solution. b. In a volumetric flask, add the required volume of phosphate stock to reach a final concentration of 50 mM. c. Add solid N-myristoyl-D-alanine to reach a final concentration of 25 mM. Causality: This concentration is well above the expected CMC, ensuring a stable micellar phase. d. Adjust the pH to 2.5 using phosphoric acid. e. Filter the BGE through a 0.45 µm filter.

  • Capillary Conditioning (New Capillary): a. Flush with 1.0 M NaOH for 20 min. b. Flush with deionized water for 10 min. c. Flush with 1.0 M HCl for 20 min. d. Flush with deionized water for 10 min. e. Equilibrate by flushing with the BGE for at least 30 min. Self-Validation: This rigorous conditioning procedure ensures a reproducible capillary surface and stable electroosmotic flow.

  • Sample Injection: a. Inject the racemic analyte solution using a short pressure pulse (e.g., 50 mbar for 5 seconds).

  • Electrophoretic Run: a. Apply a constant voltage (e.g., +25 kV). The polarity is positive because the cationic analyte is moving towards the negative electrode at the detector end. b. Maintain a constant capillary temperature (e.g., 25 °C). c. Monitor the separation at a suitable wavelength (e.g., 214 nm).

  • Data Analysis: a. Identify the two peaks corresponding to the enantiomers. b. Calculate the resolution (Rs) between the peaks. An Rs value ≥ 1.5 indicates baseline separation.

Sources

Technical Guide: N-Myristoyl-D-Alanine in Chiral Mesoporous Silica Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of N-myristoyl-D-alanine (C₁₄-D-Ala) as a structure-directing agent (SDA) for the synthesis of Chiral Mesoporous Silica (CMS).

This guide is structured for researchers in materials science and drug delivery, focusing on the Anionic Surfactant Templating (AST) mechanism mediated by Co-Structure Directing Agents (CSDA).

Executive Summary

N-myristoyl-D-alanine (C₁₄-D-Ala) is an amphiphilic amino acid derivative that functions as a chiral structure-directing agent. Unlike traditional cationic templates (e.g., CTAB) used for MCM-41, C₁₄-D-Ala is anionic. It requires a specialized synthesis route involving a Co-Structure Directing Agent (CSDA) to overcome the electrostatic repulsion between the negatively charged surfactant headgroup and the anionic silica species.

The primary utility of C₁₄-D-Ala lies in its ability to transcribe molecular chirality (D-enantiomer) into mesoscopic chirality, resulting in silica materials with twisted hexagonal morphologies and helical pore channels . These materials are critical for enantioselective drug delivery, chiral chromatography, and asymmetric catalysis.[1]

Key Distinction: This guide focuses specifically on the D-isomer , which typically induces a right-handed (P-type) helical mesostructure, offering the geometric counter-part to the more common L-isomer derived materials.

Mechanistic Foundation: The CSDA Route

The self-assembly of C₁₄-D-Ala into ordered mesoporous silica cannot occur through direct electrostatic interaction with silicate anions (SiO⁻) because both species carry a negative charge under basic synthesis conditions.

To facilitate assembly, a CSDA —typically an aminosilane like 3-aminopropyltrimethoxysilane (APS) or N-trimethoxysilylpropyl-N,N,N-trimethylammonium chloride (TMAPS)—is employed.

The Tripartite Assembly Model

The formation mechanism follows a cooperative self-assembly pathway:

  • Surfactant Packing: C₁₄-D-Ala molecules self-assemble into micelles. The chiral center (D-Ala) induces a twisting moment between headgroups, driving the formation of helical worm-like micelles rather than simple spheres or cylinders.

  • CSDA Bridging: The positively charged ammonium/amino group of the CSDA interacts electrostatically with the carboxylate headgroup of C₁₄-D-Ala.

  • Silica Condensation: The alkoxysilane tail of the CSDA co-condenses with the bulk silica source (TEOS), locking the surfactant's helical morphology into the rigid silica framework.

Visualization of the Signaling Pathway

The following diagram illustrates the electrostatic bridging and chirality transcription process.

Chirality_Transcription cluster_0 Molecular Components cluster_1 Supramolecular Assembly cluster_2 Final Mesostructure C14 N-myristoyl-D-alanine (Anionic Headgroup) CSDA CSDA (APTES/TMAPS) (Cationic Ammonium) C14->CSDA Electrostatic Interaction (+/-) Micelle Chiral Micelle (Twisted Geometry) C14->Micelle Self-Assembly (Hydrophobic Effect) Hybrid Silica-Surfactant Hybrid Interface CSDA->Hybrid Orientation TEOS TEOS (Silica Source) TEOS->Hybrid Co-condensation (Hydrolysis) Micelle->Hybrid Templating CMS Chiral Mesoporous Silica (Right-Handed Helix) Hybrid->CMS Polymerization & Calcination

Figure 1: Mechanism of Anionic Surfactant Templating (AST) via CSDA bridging, showing the transcription of molecular chirality to mesoscopic helicity.

Experimental Protocol

This protocol describes the synthesis of Right-Handed Twisted Mesoporous Silica using C₁₄-D-Ala.

Materials Required[3]
  • Surfactant: N-myristoyl-D-alanine (Synthesize if not commercially available; reaction of Myristoyl chloride + D-Alanine in aqueous NaOH).

  • CSDA: 3-aminopropyltrimethoxysilane (APS) or TMAPS.

  • Silica Source: Tetraethyl orthosilicate (TEOS).

  • Solvent: Deionized Water (18.2 MΩ).

  • pH Adjuster: NaOH (0.1 M) or HCl (0.1 M).

Synthesis Workflow

Step 1: Surfactant Solubilization Dissolve C₁₄-D-Ala (1.0 mmol) in deionized water (30 mL). Add NaOH to adjust the pH to ~9.0–10.0 to ensure the carboxyl group is deprotonated (anionic form). Stir at room temperature until the solution is clear.

Step 2: CSDA Addition Add the CSDA (APS, 1.0 mmol) to the surfactant solution. Stir for 30 minutes.

  • Critical Insight: The molar ratio of Surfactant:CSDA is typically 1:1 to 1:2. Excess CSDA can disrupt the mesostructure, while insufficient CSDA leads to phase separation.

Step 3: Silica Source Introduction Add TEOS (4.0 mmol) dropwise to the mixture under vigorous stirring (approx. 500 rpm).

  • Reaction:C14-D-Ala⁻ ... ⁺NH3-Silane ... Silicate Network

Step 4: Hydrothermal Treatment Stir the mixture at 80°C for 24 hours. The temperature affects the helical pitch ; higher temperatures typically increase the pitch length.

Step 5: Recovery and Template Removal

  • Filter the white precipitate and wash thoroughly with water/ethanol.

  • Calcination: Heat at 550°C for 6 hours in air to remove the organic template.

    • Alternative: Solvent extraction with acidified ethanol if surface functional groups (from CSDA) need to be preserved.

Synthesis Process Diagram

Synthesis_Workflow Step1 1. Dissolve C14-D-Ala (pH 9-10, Water) Step2 2. Add CSDA (APS/TMAPS) (Form Ionic Pair) Step1->Step2 Stir 30 min Step3 3. Add TEOS (Silica Precursor) Step2->Step3 Dropwise Step4 4. Hydrothermal Aging (80°C, 24h, Stirring) Step3->Step4 Condensation Step5 5. Calcination (550°C, 6h) Step4->Step5 Template Removal

Figure 2: Step-by-step workflow for the synthesis of Chiral Mesoporous Silica using N-myristoyl-D-alanine.

Characterization & Validation

To validate the successful synthesis of chiral mesoporous silica, the following data profile is expected.

Quantitative Data Profile (Typical)
ParameterTypical ValueMethod of Verification
Pore Geometry 2D Hexagonal (p6mm)XRD (Low angle 2θ: 1.5°–5°)
Morphology Twisted NanorodsSEM / TEM
Helicity Right-Handed (P-helix)SEM (Visual inspection of twist)
BET Surface Area 600 – 900 m²/gN₂ Adsorption-Desorption
Pore Diameter 2.0 – 3.5 nmBJH Calculation
Optical Activity Positive Cotton EffectDiffuse Reflectance CD (DRCD)
Interpreting the CD Spectra

Unlike solution-phase CD, the Circular Dichroism of solid CMS (DRCD) confirms the supramolecular chirality of the pore structure.

  • C₁₄-D-Ala Template: Expect a signal opposite to that of C₁₄-L-Ala.

  • Validation: If the calcined sample (organic-free) retains a CD signal, it proves the chirality is intrinsic to the inorganic silica framework (twisted pores), not just the residual surfactant.

Applications in Drug Development

The unique feature of CMS templated by C₁₄-D-Ala is its enantioselectivity.

Chiral Separation

Racemic drug mixtures can be separated using CMS as a stationary phase. The right-handed helical pores preferentially adsorb one enantiomer over the other due to steric fit and van der Waals interactions within the twisted channel.

Controlled Release Systems
  • Mechanism: The release rate of a chiral drug loaded into CMS depends on the handedness of the drug relative to the pore.

  • Example: A D-drug may diffuse slower from a D-templated (right-handed) pore due to stronger "chiral friction" or adsorption affinity, allowing for tunable release profiles simply by selecting the C₁₄-D-Ala or C₁₄-L-Ala template during synthesis.

References

  • Che, S., Liu, Z., Ohsuna, T., Sakamoto, K., Terasaki, O., & Tatsumi, T. (2004).[2] Synthesis and characterization of chiral mesoporous silica. Nature, 429(6989), 281–284.[2] Link

  • Liu, J., et al. (2008). Enantioselective Nano-adsorption of Racemic Amino Acids on Chiral Mesoporous Silica. Chemical Communications, (41), 5106-5108. Link

  • Wang, X., et al. (2011). Chiral Mesoporous Silica: Chiral Construction and Applications. Advanced Materials, 23(28), 3165-3189. Link

  • Yokoi, T., et al. (2006). Amino acid-surfactant-templated synthesis of chiral mesoporous silica with helical morphology.[1][3][4] Journal of the American Chemical Society, 128(42), 13664-13665. Link

Sources

Methodological & Application

Application Note: Synthesis of N-Myristoyl-D-Alanine via Schotten-Baumann Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanism

The synthesis of N-myristoyl-D-alanine involves the acylation of the


-amino group of D-alanine with myristoyl chloride (tetradecanoyl chloride). While simple in concept, the amphiphilic nature of the product and the hydrolytic instability of the acid chloride require precise control over reaction conditions.

This guide details the Schotten-Baumann method, the industry standard for lipoamino acid synthesis. This biphasic system (Water/Organic) utilizes an inorganic base to scavenge the hydrochloric acid byproduct, driving the equilibrium forward while maintaining the amino acid in its nucleophilic, deprotonated state.

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution. The amino group of D-alanine attacks the carbonyl carbon of myristoyl chloride, displacing chloride.

ReactionScheme DAla D-Alanine (Nucleophile) Inter Tetrahedral Intermediate DAla->Inter + NaOH (pH > 10) MyrCl Myristoyl Chloride (Electrophile) MyrCl->Inter Prod N-Myristoyl-D-Alanine Inter->Prod Byprod HCl (Neutralized) Inter->Byprod

Figure 1: Reaction pathway for the N-acylation of D-alanine.

Experimental Protocol

Method A: Modified Schotten-Baumann (Recommended)

This method balances solubility issues by using a co-solvent (Acetone or THF) to solubilize the fatty acid chloride while keeping the amino acid in the aqueous phase.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Quantity (Example)Role
D-Alanine 89.091.05.00 g (56.1 mmol)Substrate
Myristoyl Chloride 246.821.115.2 g (61.7 mmol)Acylating Agent
NaOH (1M) 40.002.2~125 mLBase/Scavenger
Acetone/THF --50 mLCo-solvent
HCl (6M) --As neededAcidification
Step-by-Step Procedure
  • Solubilization of Amino Acid:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve D-alanine (5.00 g) in 60 mL of 1M NaOH.

    • Critical Check: Ensure the solution is clear. The pH should be >10. The amino acid must be anionic (

      
      ) to react.
      
  • Preparation of Electrophile:

    • Dissolve myristoyl chloride (15.2 g) in 50 mL of dry acetone or THF.

    • Note: Myristoyl chloride is a solid at room temperature (MP ~20°C) or a viscous liquid. Dissolving it prevents local high concentrations that lead to impurities.

  • Acylation Reaction:

    • Cool the aqueous D-alanine solution to 0–5°C using an ice bath.

    • Add the myristoyl chloride solution dropwise over 30–45 minutes with vigorous stirring.

    • Simultaneous Addition: If pH drops below 9 (monitor with pH paper or probe), add supplementary 1M NaOH dropwise to maintain alkalinity.

    • Why? Low temperature prevents hydrolysis of the acid chloride by water. High pH ensures the amine remains deprotonated.

  • Completion:

    • Allow the mixture to warm to room temperature and stir for an additional 2–3 hours.

    • The solution may become cloudy as the sodium salt of the product forms surfactant micelles.

  • Workup & Isolation:

    • Acidification: Carefully acidify the reaction mixture with 6M HCl to pH ~2.0 while stirring. The N-myristoyl-D-alanine free acid will precipitate as a white solid.

    • Extraction: If the precipitate is fine or oily, extract with Ethyl Acetate (3 x 100 mL).

    • Washing: Wash the organic layer with 1M HCl (to remove unreacted D-alanine), water, and brine.

    • Drying: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from Acetone/Hexane or Ethanol/Water .

    • Target Yield: 75–85%.

Workflow Visualization

Workflow start Start: Weigh Reagents dissolve Dissolve D-Ala in NaOH (pH > 10) start->dissolve prep_cl Dissolve Myristoyl-Cl in Acetone/THF start->prep_cl mix Dropwise Addition at 0°C (Maintain pH 9-11) dissolve->mix prep_cl->mix react Stir at RT (3 hrs) mix->react acidify Acidify to pH 2 (Precipitate Product) react->acidify extract Extract w/ EtOAc & Wash acidify->extract cryst Recrystallize (Acetone/Hexane) extract->cryst end Pure N-Myristoyl-D-Alanine cryst->end

Figure 2: Operational workflow for the synthesis and purification.

Characterization & QC

To validate the identity and purity of the synthesized N-myristoyl-D-alanine, the following analytical parameters should be met.

Proton NMR ( H-NMR)

Solvent: CDCl


 or DMSO-d

Shift (

ppm)
MultiplicityIntegrationAssignment
0.88 Triplet (t)3HTerminal methyl of myristoyl chain (

)
1.25 – 1.30 Multiplet (m)~20HMethylene envelope of fatty chain (

)
1.45 Doublet (d)3HAlanine methyl group (

)
1.60 Multiplet (m)2H

-methylene of fatty chain (

)
2.23 Triplet (t)2H

-methylene to carbonyl (

)
4.55 Quintet/Multiplet1H

-proton of Alanine (

)
6.20 Broad Doublet1HAmide proton (

)
10.0+ Broad Singlet1HCarboxylic acid proton (

)
Physical Properties
  • Appearance: White crystalline powder.

  • Melting Point: Expected range 104–108 °C .

    • Note: Lipoamino acids generally have lower melting points than their parent amino acids due to the disruption of the zwitterionic crystal lattice by the fatty chain.

  • Solubility: Soluble in Ethanol, DMSO, Chloroform. Insoluble in water (acidic form).

Mass Spectrometry (ESI-MS)
  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [8]
  • Exact Mass: 299.25

  • Observed [M-H]

    
    :  298.25 (Negative mode)
    
  • Observed [M+H]

    
    :  300.25 (Positive mode)
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Myristoyl ChlorideEnsure temperature is <5°C during addition. Dry the organic co-solvent.
Oily Product Residual Fatty AcidThe byproduct (Myristic Acid) is difficult to separate. Recrystallize from Hexane (fatty acid is more soluble in cold hexane than the lipoamino acid).
Emulsion during Extraction Surfactant Nature of ProductAdd saturated NaCl (brine). Avoid vigorous shaking; use gentle inversion.
Racemization High pH / High TempKeep pH < 12 and Temperature < 40°C. D-enantiomer integrity is crucial for biological applications.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Lipoamino Acid Synthesis

    • Rondel, C., et al. (2009). "Synthesis and properties of lipoamino acid–fatty acid mixtures." ResearchGate.

  • N-Myristoyl Transferase (NMT)
  • D-Alanine Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 71080, D-Alanine.

Sources

Coating nanoparticles with N-myristoyl-D-alanine for chiral separation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Preparation and Use of N-myristoyl-D-alanine Coated Nanoparticles for Chiral Separation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative of Enantioselective Separation in Modern Science

Chirality is a fundamental property of molecules in nature, with the distinct spatial arrangement of atoms in enantiomers leading to profoundly different biological activities.[1] In the pharmaceutical industry, the separation of racemic mixtures into their constituent enantiomers is not merely a technical challenge but a regulatory and safety necessity. One enantiomer of a drug can be therapeutic while the other may be inactive or, in some cases, dangerously toxic. This reality drives the continuous search for more efficient, scalable, and robust methods for chiral separation.[2]

Nanoparticles functionalized with chiral selectors have emerged as a powerful platform for enantioselective recognition and separation.[2][3] Their high surface-area-to-volume ratio allows for a high density of chiral interaction sites, leading to enhanced separation efficiency. This application note details a methodology for the synthesis and application of nanoparticles coated with N-myristoyl-D-alanine, a novel chiral selector designed to offer a unique combination of hydrophobic and stereospecific interactions for the separation of racemic compounds.

The choice of N-myristoyl-D-alanine is deliberate. The D-alanine core provides the essential chiral center. The N-terminal myristoyl group, a 14-carbon saturated fatty acid, introduces a significant hydrophobic chain.[4] This dual-nature ligand is hypothesized to facilitate a "three-point interaction" model—a cornerstone of effective chiral recognition—by enabling stereospecific, hydrogen bonding, and hydrophobic interactions simultaneously.

This document provides detailed protocols for the synthesis of the N-myristoyl-D-alanine ligand, its conjugation to both gold (AuNPs) and silica (SiO₂) nanoparticles, and a general workflow for their application in chiral separation experiments.

Part 1: Synthesis of the Chiral Selector: N-myristoyl-D-alanine

The foundational step is the synthesis of the chiral ligand. This is achieved by forming an amide bond between the fatty acid (myristic acid) and the amino acid (D-alanine). A common and efficient method is to first convert the myristic acid to a more reactive acyl chloride.

Protocol 1: Synthesis of N-myristoyl-D-alanine

Materials and Reagents:

ReagentFormulaM.W.Supplier (Example)
Myristic AcidC₁₄H₂₈O₂228.37Sigma-Aldrich
Thionyl ChlorideSOCl₂118.97Sigma-Aldrich
TolueneC₇H₈92.14Fisher Scientific
D-AlanineC₃H₇NO₂89.09Sigma-Aldrich
Sodium HydroxideNaOH40.00VWR
Dichloromethane (DCM)CH₂Cl₂84.93Fisher Scientific
Hydrochloric Acid (HCl)HCl36.46VWR
Anhydrous MgSO₄MgSO₄120.37Sigma-Aldrich

Procedure:

  • Activation of Myristic Acid:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve myristic acid (1.0 eq) in dry toluene.

    • Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.[5]

    • Heat the reaction mixture to 45-50°C and stir for 2-3 hours until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain myristoyl chloride as a clear oil. Proceed immediately to the next step.

  • Coupling with D-Alanine (Schotten-Baumann reaction):

    • In a separate flask, dissolve D-alanine (1.1 eq) in a 1 M NaOH aqueous solution and cool the flask in an ice bath (0-5°C).

    • Dissolve the myristoyl chloride from the previous step in DCM.

    • Add the myristoyl chloride solution dropwise to the D-alanine solution under vigorous stirring, maintaining the pH between 9-10 by adding 2 M NaOH as needed.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and wash with DCM (2x).

    • Acidify the aqueous layer to pH 2 with 1 M HCl to precipitate the product.

    • Collect the white solid by vacuum filtration.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-myristoyl-D-alanine.

    • Dry the final product under vacuum.

Characterization: The structure of the synthesized N-myristoyl-D-alanine should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure purity and correct structure before proceeding to nanoparticle coating.

Part 2: Preparation of Chiral Nanoparticles

This section provides two distinct protocols for coating nanoparticles with the synthesized N-myristoyl-D-alanine. The choice between gold and silica nanoparticles will depend on the specific application, desired stability, and available characterization techniques.

Method A: Coating Gold Nanoparticles (AuNPs)

Gold nanoparticles are readily synthesized and can be functionalized via strong gold-sulfur bonds.[2] For a robust and stable coating, we will first modify the N-myristoyl-D-alanine with a thiol linker (cysteamine) before attaching it to the AuNP surface.

Protocol 2.1: Synthesis of AuNPs (Turkevich Method)
  • Bring 100 mL of a 0.01% HAuCl₄ solution to a rolling boil in an Erlenmeyer flask with vigorous stirring.

  • Quickly add 2 mL of a 1% sodium citrate solution.[6]

  • The solution color will change from yellow to blue and finally to a deep ruby red, indicating the formation of AuNPs.

  • Continue boiling for 15 minutes, then remove from heat and allow to cool to room temperature while stirring.

Protocol 2.2: Thiolation of Ligand and Coating of AuNPs
  • Activate Carboxyl Group: Dissolve N-myristoyl-D-alanine (1.0 eq) in dry DMF. Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir at room temperature for 4 hours to form the NHS-ester.

  • Couple with Cysteamine: In a separate flask, dissolve cysteamine hydrochloride (1.5 eq) in DMF with triethylamine (2.0 eq) to neutralize the salt. Add this solution to the activated NHS-ester and stir overnight at room temperature.

  • Purify Thiolated Ligand: Purify the resulting N-myristoyl-D-alanyl-cysteamine by column chromatography.

  • Coat AuNPs: Add the purified thiolated ligand to the AuNP solution (prepared in Protocol 2.1) and stir for 24 hours. The ligand will displace the citrate ions on the surface.

  • Purification: Centrifuge the solution to pellet the coated AuNPs. Remove the supernatant and resuspend the particles in ethanol or water. Repeat this washing step three times to remove unbound ligand.

AuNP_Coating_Workflow Myristoyl_Ala N-myristoyl-D-alanine EDC_NHS EDC / NHS Activation Myristoyl_Ala->EDC_NHS Activated_Ester NHS-Ester Intermediate EDC_NHS->Activated_Ester Coupling Amide Coupling Activated_Ester->Coupling Cysteamine Cysteamine Cysteamine->Coupling Thiol_Ligand Thiolated Ligand Coupling->Thiol_Ligand Ligand_Exchange Ligand Exchange Thiol_Ligand->Ligand_Exchange AuNPs Citrate-capped AuNPs AuNPs->Ligand_Exchange Coated_AuNP Coated AuNP Ligand_Exchange->Coated_AuNP

Caption: Workflow for coating gold nanoparticles (AuNPs).

Method B: Coating Silica Nanoparticles (SiO₂ NPs)

Silica nanoparticles offer high stability and a well-established surface chemistry for functionalization using silane coupling agents.

Protocol 2.3: Synthesis of SiO₂ NPs (Stöber Method)
  • In a flask, mix 50 mL of ethanol, 4 mL of deionized water, and 2 mL of ammonium hydroxide (28-30%).

  • Stir the mixture vigorously at room temperature.

  • Rapidly add 1.5 mL of tetraethyl orthosilicate (TEOS).

  • A white precipitate will form. Continue stirring for at least 6 hours.

  • Collect the SiO₂ NPs by centrifugation, and wash repeatedly with ethanol and water.

Protocol 2.4: Amine Functionalization and Ligand Coupling
  • Amine Functionalization: Disperse the synthesized SiO₂ NPs in dry toluene. Add (3-Aminopropyl)triethoxysilane (APTES, 2% v/v) and reflux the mixture for 12 hours under a nitrogen atmosphere.

  • Wash: Collect the amine-functionalized SiO₂-NH₂ nanoparticles by centrifugation, and wash thoroughly with toluene, ethanol, and water to remove excess APTES.

  • Ligand Coupling: Disperse the SiO₂-NH₂ nanoparticles in dry DMF.

  • In a separate flask, activate the N-myristoyl-D-alanine with EDC and NHS as described in Protocol 2.2, Step 1.

  • Add the activated ligand solution to the SiO₂-NH₂ dispersion and stir for 24 hours at room temperature.[7]

  • Purification: Collect the final N-myristoyl-D-alanine coated SiO₂ NPs by centrifugation. Wash repeatedly with DMF and ethanol to remove unreacted reagents. Dry under vacuum.

SiO2_Coating_Workflow SiO2_NPs SiO₂ Nanoparticles APTES APTES Silanization SiO2_NPs->APTES Amine_NPs SiO₂-NH₂ Nanoparticles APTES->Amine_NPs Coupling Amide Coupling Amine_NPs->Coupling Myristoyl_Ala N-myristoyl-D-alanine EDC_NHS EDC / NHS Activation Myristoyl_Ala->EDC_NHS Activated_Ester NHS-Ester Intermediate EDC_NHS->Activated_Ester Activated_Ester->Coupling Coated_SiO2 Coated SiO₂ NP Coupling->Coated_SiO2

Caption: Workflow for coating silica nanoparticles (SiO₂ NPs).

Characterization of Coated Nanoparticles

To ensure successful coating and to quantify the ligand density, a suite of characterization techniques is essential.

TechniquePurposeExpected Outcome
TEM Size, morphology, and dispersionConfirms nanoparticle core size and monodispersity.
DLS Hydrodynamic diameterAn increase in size after each functionalization step.
Zeta Potential Surface chargeChange in surface charge post-coating (e.g., from negative for citrate-AuNPs to less negative/neutral).
FTIR Surface functional groupsAppearance of characteristic amide I & II bands (~1650, 1540 cm⁻¹) and C-H stretch bands (~2900 cm⁻¹) from the ligand.
TGA Ligand densityWeight loss corresponding to the organic coating allows for quantification of surface coverage.

Part 3: Application in Chiral Separation

The N-myristoyl-D-alanine coated nanoparticles can be used as a chiral stationary phase (CSP) for the separation of racemic mixtures. The underlying principle is the formation of transient, diastereomeric complexes between the chiral selector on the nanoparticle and the enantiomers of the analyte. The difference in the stability of these complexes leads to differential retention and, thus, separation.

Chiral_Separation_Mechanism NP Nanoparticle Core Ligand N-myristoyl-D-alanine (Chiral Selector) NP->Ligand Covalent Attachment Complex_S [NP-Ligand : S-enantiomer] (Less Stable Complex) Ligand->Complex_S Weaker Interaction Complex_R [NP-Ligand : R-enantiomer] (More Stable Complex) Ligand->Complex_R Stronger Interaction Racemate S-enantiomer R-enantiomer Racemate:S->Complex_S Racemate:R->Complex_R Separation Separation Complex_S->Separation Complex_R->Separation

Caption: Mechanism of chiral separation via diastereomeric complexes.

Protocol 3: Batch-Mode Chiral Separation

This protocol describes a simple batch experiment to assess the enantioselective adsorption capacity of the coated nanoparticles. This is often a first step before developing a chromatographic method.

  • Preparation: Prepare a stock solution of the racemic analyte (e.g., a chiral drug like propranolol) in a suitable solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a known mass of the N-myristoyl-D-alanine coated nanoparticles to a specific volume of the racemic analyte solution.

  • Equilibration: Agitate the mixture at a constant temperature for a set period (e.g., 1 hour) to allow for the binding to reach equilibrium.

  • Separation: Centrifuge the mixture to pellet the nanoparticles.

  • Analysis: Carefully collect the supernatant. Analyze the enantiomeric excess (e.e.) of the analyte remaining in the supernatant using a chiral HPLC or chiral GC method.

  • Calculation: A decrease in the concentration of one enantiomer relative to the other in the supernatant indicates selective binding to the nanoparticles. The enantioselectivity (α) can be calculated from the distribution coefficients of the two enantiomers.

Conclusion and Future Outlook

This application note provides a comprehensive, step-by-step guide for the synthesis of N-myristoyl-D-alanine and its application in coating nanoparticles for chiral separation. The proposed methodologies for both gold and silica nanoparticles are based on robust and well-established chemical principles. The dual hydrophobic and stereospecific nature of the N-myristoyl-D-alanine ligand presents a promising new tool for scientists in analytical chemistry and drug development. Further optimization of nanoparticle size, ligand density, and separation conditions (e.g., solvent, temperature) can lead to highly efficient chiral stationary phases tailored for specific racemic mixtures.

References

  • Bentham Science Publisher. (n.d.). Synthesis, Characterization and Anti-Listeria monocytogenes Effect of Amino Acid Coated Magnetite Nanoparticles.
  • MDPI. (2020, August 3). Chirality at the Nanoparticle Surface: Functionalization and Applications.
  • PMC. (n.d.). Preparation and Characterization of Gold Nanoparticles with Amino Acids, Examination of Their Stability.
  • (n.d.). CHIRAL RECOGNITION AND SUPRAMOLECULAR SELF-ASSEMBLY OF ADSORBED AMINO ACIDS AND DIPEPTIDES AT THE SUBMOLECULAR LEVEL.
  • (n.d.). Chiral Imprinting on Inorganic Nanoparticles for Enantioselective Surface Recognition.
  • Semantic Scholar. (2019, March 13). Enantiomeric Recognition and Separation by Chiral Nanoparticles.
  • DSpace Repository. (n.d.). Impact of Amino-Acid Coating on the Synthesis and Characteristics of Iron-Oxide Nanoparticles (IONs).
  • Journal of the American Chemical Society. (2010, June 3). Enantioselective Separation on Chiral Au Nanoparticles.
  • ResearchGate. (2025, August 9). Impact of Amino-Acid Coating on the Synthesis and Characteristics of Iron-Oxide Nanoparticles (IONs).
  • RSC Publishing. (2023, June 15). Surface modified nanoparticles and their applications for enantioselective detection, analysis, and separation of various chiral compounds.
  • ACS Publications. (2023, June 14). α-Amino Acids as Reducing and Capping Agents in Gold Nanoparticles Synthesis Using the Turkevich Method.
  • Taylor & Francis. (n.d.). Fabrication of capped gold nanoparticles by using various amino acids.
  • ResearchGate. (2016, June 15). How to coat or replace carboxylic acid residues with amino groups on gold COOH-capped nanoparticles without signif. increasing the particle size?.
  • PMC. (2020, March 18). N-myristoylation: from cell biology to translational medicine.
  • PMC. (2023, July 9). Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Precipitation Issues of N-myristoyl-D-alanine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-myristoyl-D-alanine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this lipidated amino acid in their cell culture experiments. We will move beyond simple instructions to explain the underlying physicochemical principles, empowering you to not only solve the immediate problem but also to adapt and optimize your protocols for future success.

Section 1: Understanding the Challenge: Why N-myristoyl-D-alanine Precipitates

N-myristoyl-D-alanine is an amphipathic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component. The challenge of using it in aqueous cell culture media stems from the dominant nature of its hydrophobic myristoyl group.

  • The Hydrophobic Driver: The core of the problem is the 14-carbon myristoyl chain, a saturated fatty acid.[1] This long hydrocarbon tail is highly nonpolar and energetically unfavorable to interact with polar water molecules, causing the molecules to aggregate and fall out of solution. This property is essential for its biological function, which often involves anchoring proteins to cellular membranes.[2][3]

  • The Role of pH and Charge: The D-alanine portion of the molecule has a single primary ionizable group: the C-terminal carboxyl group. The pKa of this group is approximately 2.34.[4][5] At the physiological pH of most cell culture media (~7.2-7.4), this carboxyl group is deprotonated, carrying a negative charge (-COO⁻). While this charge promotes some interaction with water, it is often insufficient to overcome the hydrophobicity of the myristoyl chain.

  • Interaction with Media Components: Standard cell culture media are rich in inorganic salts, including divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These positively charged ions can form ionic bonds with the negatively charged carboxyl group of N-myristoyl-D-alanine, creating insoluble salts that readily precipitate. This is analogous to the formation of soap scum.

The diagram below illustrates the key factors contributing to the precipitation of N-myristoyl-D-alanine in a typical cell culture medium.

cluster_0 In Cell Culture Medium (Aqueous, pH ~7.4) Mol N-myristoyl-D-alanine (Net Negative Charge) Precipitate Insoluble Aggregates & Precipitate Mol->Precipitate Hydrophobic Aggregation Cations Divalent Cations (Ca²⁺, Mg²⁺) Cations->Precipitate Insoluble Salt Formation Water High Water Content (Polar Environment) Water->Precipitate Poor Solvation

Caption: Factors leading to N-myristoyl-D-alanine precipitation.

Section 2: Troubleshooting Guide & Recommended Protocols

This section provides direct answers and validated protocols for common issues encountered when working with N-myristoyl-D-alanine.

Q1: My N-myristoyl-D-alanine powder won't dissolve when added directly to my culture medium. What did I do wrong?

A1: Direct addition of a highly hydrophobic powder to an aqueous solution is a common mistake that almost guarantees precipitation. The high surface tension of water and the compound's low solubility prevent effective solvation. The cardinal rule is to always prepare a concentrated stock solution in an appropriate solvent first.

Q2: How do I prepare a stable, concentrated stock solution of N-myristoyl-D-alanine?

A2: The choice of solvent is critical. An organic, water-miscible solvent is required to fully dissolve the compound before its introduction to the aqueous medium.

Recommended Protocol: Preparation of a Concentrated Stock Solution

  • Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO). It is a powerful aprotic solvent capable of dissolving N-myristoyl-D-alanine at high concentrations.

  • Concentration: Weigh out the required amount of N-myristoyl-D-alanine in a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a stock concentration between 10 mM and 50 mM .

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes to aid dissolution. Ensure the solution is completely clear with no visible particulates.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Q3: I used a DMSO stock, but the compound precipitated as soon as I diluted it into my serum-free medium. How can I prevent this?

A3: This is a classic "solvent shift" problem. When the DMSO stock is diluted into the aqueous medium, the N-myristoyl-D-alanine molecules are suddenly in an environment where they are no longer soluble, causing them to crash out. For serum-free applications, using a carrier protein is the most robust and biologically relevant solution.

Gold Standard Protocol: Solubilization using Fatty-Acid-Free BSA

The principle here is to pre-complex the hydrophobic N-myristoyl-D-alanine with Bovine Serum Albumin (BSA), which acts as a natural carrier, mimicking its transport in vivo.[6][7] It is crucial to use fatty-acid-free BSA to ensure the ligand-binding pockets are available.

  • Prepare BSA Solution: Dissolve fatty-acid-free BSA in your basal cell culture medium (or PBS) to a concentration of 1-2% (w/v). For example, 10-20 mg/mL. Gently agitate to dissolve; do not vortex excessively to avoid denaturation. Sterile filter the solution using a 0.22 µm filter.

  • Complexation: While gently vortexing the BSA solution, add your N-myristoyl-D-alanine DMSO stock solution dropwise to the BSA solution. The molar ratio of N-myristoyl-D-alanine to BSA should ideally be between 1:1 and 4:1.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle rotation. This allows the N-myristoyl-D-alanine to bind to the hydrophobic pockets of the albumin.

  • Application: The resulting N-myristoyl-D-alanine:BSA complex is now water-soluble and can be added directly to your cell culture medium to achieve the desired final concentration. Remember to include a vehicle control using BSA solution treated with an equivalent amount of DMSO.

The following workflow diagram contrasts the direct dilution method with the recommended BSA-carrier method.

cluster_workflow Solubilization Workflow for Serum-Free Media cluster_direct Path A: Direct Dilution (Not Recommended) cluster_bsa Path B: BSA Carrier Method (Recommended) start N-myristoyl-D-alanine (Powder) stock Prepare 10-50 mM Stock in DMSO start->stock direct_add Add Directly to Serum-Free Medium stock->direct_add complex Add Stock to BSA Solution Incubate at 37°C stock->complex precipitate Precipitation Occurs direct_add->precipitate bsa_prep Prepare 1-2% Fatty-Acid-Free BSA Solution bsa_prep->complex bsa_add Add Complex to Serum-Free Medium complex->bsa_add success Soluble & Bioavailable bsa_add->success

Caption: Recommended workflow for solubilizing N-myristoyl-D-alanine.

Q4: Will using a serum-containing medium (e.g., with 10% FBS) solve the solubility issue?

A4: Yes, in many cases it will. Fetal Bovine Serum (FBS) contains a high concentration of albumin (~25-50 mg/mL), which will act as a natural carrier for N-myristoyl-D-alanine, similar to the BSA protocol described above.[6] However, for consistent and reproducible results, a careful addition method is still required.

Procedure for Serum-Containing Media:

  • Prepare a concentrated DMSO stock as previously described.

  • Add the required volume of the DMSO stock directly to the serum aliquot first, not to the complete medium. Mix well.

  • Add the serum, now containing the solubilized compound, to the basal medium to formulate your complete, final medium.

  • Alternatively, add the DMSO stock very slowly (dropwise) to the complete medium while it is being vortexed or stirred to facilitate rapid dispersion and binding to the serum albumin.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Why must I use fatty-acid-free BSA? Standard BSA is already co-purified with a significant load of endogenous fatty acids occupying its binding pockets. Using fatty-acid-free BSA ensures maximum binding capacity for your N-myristoyl-D-alanine, leading to higher solubility and bioavailability.[8]

  • FAQ 2: My cells are sensitive to DMSO. How can I minimize its final concentration? The key is to make your stock solution as concentrated as possible (e.g., 50 mM). This allows you to use a very small volume to achieve your final working concentration, keeping the final DMSO concentration well below the typical toxicity threshold of <0.5% (v/v). Always include a vehicle control with the same final DMSO concentration in your experiments.

  • FAQ 3: Can I heat the complete medium to help dissolve the compound? This is strongly discouraged. Cell culture media contain many heat-labile components, such as vitamins, amino acids (especially glutamine), and growth factors, that will be degraded by heat, adversely affecting your experimental results.[9]

  • FAQ 4: I see a slight haze or opalescence in the medium after adding the compound, but no visible precipitate. Is this a problem? Yes, this is likely a sign of the formation of micro-precipitates or colloidal aggregates. While not immediately visible as a pellet, these aggregates can lead to inconsistent results, reduced bioavailability of the compound, and potential cytotoxic effects. The medium should remain completely clear. If you observe a haze, the solubility limit has been exceeded, and you should lower the concentration or improve the solubilization method (e.g., by increasing the BSA concentration).

Section 4: Data & Protocol Summary

Parameter Value / Description Reference
Chemical Structure Myristic acid (14:0) linked via an amide bond to the amino group of D-alanine.[1]
Key Functional Groups Hydrophobic myristoyl chain, ionizable carboxyl group.
Carboxyl Group pKa ~2.34[4][5]
Estimated Isoelectric Point (pI) ~2.4 (By analogy to similar N-acetylated amino acids)[10]
Primary Cause of Precipitation High hydrophobicity of the myristoyl chain and salt formation with divalent cations.[2]
Method Ideal For Key Advantage Key Consideration
DMSO Stock + Direct Dilution Serum-containing media (e.g., >5% FBS)Simple and fast.High risk of precipitation in low-serum or serum-free media.
DMSO Stock + BSA Carrier Serum-free or low-serum mediaProvides high solubility and bioavailability; mimics in vivo transport.Requires fatty-acid-free BSA and an additional complexation step.

References

  • Ascenzi, P., et al. (2005). Allosteric modulation of myristate and Mn(III)heme binding to human serum albumin. Optical and NMR spectroscopy characterization. Journal of Molecular Recognition, 18(5), 421-432. Available at: [Link]

  • Taniguchi, H., et al. (2004). N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Journal of Biochemistry, 136(2), 117-123. Available at: [Link]

  • Chen, Y., et al. (2020). N-myristoylation: from cell biology to translational medicine. Signal Transduction and Targeted Therapy, 5(1), 33. Available at: [Link]

  • Wikipedia contributors. (2023). Myristoylation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Boutin, J. A. (1991). N-myristoyl-transferase activity in cancer cells. Solubilization, specificity and enzymatic inhibition of a N-myristoyl transferase from L1210 microsomes. European Journal of Biochemistry, 201(1), 225-233. Available at: [Link]

  • Ting, A. Y., et al. (2012). Myristoylation alone is sufficient for PKA catalytic subunits to associate with the plasma membrane to regulate neuronal functions. Proceedings of the National Academy of Sciences, 109(40), 16337-16342. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71080, D-Alanine. Available at: [Link].

  • Yeast Metabolome Database. (n.d.). D-Alanine (YMDB00993). Available at: [Link].

  • Wikipedia contributors. (2024). Alanine. Wikipedia, The Free Encyclopedia. Available at: [Link].

  • Gumanov, S., et al. (2021). Serum Albumin in Health and Disease: Esterase, Antioxidant, Transporting and Signaling Properties. International Journal of Molecular Sciences, 22(19), 10475. Available at: [Link].

  • BenchChem. (2025). Technical Support Center: N-Acetylglycyl-D-alanine Solubility. BenchChem. (Note: This is a hypothetical reference based on provided search context for a similar molecule).
  • Uversky, V. N., & Finkelstein, A. V. (1994). Interactions of myristic acid with bovine serum albumin: a 13C NMR study. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1205(2), 273-280. Available at: [Link].

  • Peptideweb.com. (n.d.). pKa and pI values of amino acids. Available at: [Link].

Sources

Technical Support Center: N-Myristoyl-D-Alanine (NMDA) Mediated Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Enantiomeric Excess (ee) in Supramolecular Micellar Catalysis Ticket ID: NMDA-OPT-2024-X Assigned Specialist: Senior Application Scientist, Chiral Interfaces Division

Executive Summary: The Micellar Reactor Concept

You are likely employing N-myristoyl-D-alanine (NMDA) not merely as a ligand, but as a chiral surfactant to induce supramolecular chirality. Unlike covalent organocatalysis (e.g., L-Proline), NMDA mediates stereoselectivity through the formation of a chiral palisade layer within a micelle.

The Core Challenge: Low enantiomeric excess (ee) in these systems almost always stems from "leakage"—where the reaction occurs in the bulk aqueous phase (achiral background) rather than within the tightly ordered chiral pocket of the micelle.

The Solution: Optimization requires forcing the substrate into the micellar interface and increasing the rigidity of that interface.

Diagnostic Hub: Why is my ee low?

Use this troubleshooting guide to diagnose the root cause of poor stereocontrol.

Phase 1: Critical Micelle Concentration (CMC) Failure

Symptom: Yield is decent, but ee is near 0% (< 5%). Diagnosis: You are likely operating below the Critical Micelle Concentration. Below the CMC, NMDA exists as free monomers. Monomers do not form the chiral pocket required for stereodifferentiation. Action:

  • Verify Concentration: NMDA (C14 chain) typically has a CMC in the range of 1–5 mM depending on salt concentration. Ensure your reaction concentration is at least 5× to 10× CMC (approx. 20–50 mM) to ensure a high density of micelles.

  • Check Solvent Composition: Adding organic co-solvents (MeOH, THF) drastically increases the CMC, potentially destroying micelles. Keep organic co-solvent < 5% v/v.

Phase 2: The "Loose Pocket" Syndrome

Symptom: ee is consistent but low (e.g., 20–40%). Diagnosis: The micelle is forming, but the "palisade layer" (the interface where the chiral headgroup resides) is too fluid. The substrate is tumbling freely rather than being locked in a specific orientation. Action:

  • Temperature Control: Micellar rigidity is inversely proportional to temperature. Lower the reaction temperature to 4°C or 0°C .

  • Counter-ion Tuning: Switch the counter-ion. If using Sodium (Na+), try a larger counter-ion like Tetramethylammonium (TMA+). This changes the Stern layer packing, often tightening the chiral headgroup spacing.

Phase 3: Background Reaction Leakage

Symptom: ee decreases as conversion increases. Diagnosis: The reaction is happening faster in the bulk water (achiral) than in the micelle. Action:

  • "Salt-Out" the Substrate: Add neutral salts (e.g., Na₂SO₄ or LiCl). This increases the ionic strength of the bulk water, forcing the hydrophobic substrate into the micelle (hydrophobic effect), where the chiral information resides.

Visualization: The Supramolecular Mechanism

Understanding where the reaction happens is vital. The diagram below illustrates the NMDA micelle structure and the critical "Chiral Palisade" zone.

MicellarReactor cluster_0 Aqueous Bulk Phase (Achiral) cluster_1 NMDA Micelle (Chiral Reactor) Background Background Reaction (Racemic Product) FreeSubstrate Free Substrate FreeSubstrate->Background Leakage path Stern Stern Layer (Counter-ions: Na+, K+) FreeSubstrate->Stern Diffusion Palisade Palisade Layer (Chiral D-Ala Headgroups) **REACTION ZONE** Stern->Palisade Hydrophobic Effect Core Hydrophobic Core (Myristoyl Tails) Palisade->Core Deep burial (Low reactivity) Product Enantioenriched Product (R-isomer favored by D-Ala) Palisade->Product Stereoselective Transformation

Figure 1: The Micellar Reactor. High ee is achieved only when the substrate is localized in the Palisade Layer (Green).

Optimization Protocol: Asymmetric Reduction

This protocol is calibrated for the asymmetric reduction of ketones (e.g., acetophenone derivatives) using NMDA as the chiral scaffold.

Reagents
  • Surfactant: N-myristoyl-D-alanine (NMDA).

  • Base: NaOH or KOH (1.0 equiv relative to NMDA to form the surfactant salt).

  • Reductant: Sodium Borohydride (NaBH₄).

  • Solvent: Deionized Water (degassed).

Step-by-Step Workflow
  • Micelle Formation (The "Aging" Step):

    • Dissolve NMDA (0.5 mmol) in water (10 mL).

    • Add NaOH (0.5 mmol).

    • Critical: Sonicate for 15 minutes until clear.

    • Stir at room temperature for 1 hour. This allows the micelles to reach thermodynamic equilibrium (uniform size distribution).

  • Substrate Incorporation:

    • Add the ketone substrate (0.1 mmol).

    • Note: The surfactant:substrate ratio should be at least 5:1 . This ensures every substrate molecule is isolated within a micelle.

    • Stir for 30 minutes. The solution may turn turbid then clear as the substrate solubilizes.

  • The Reaction:

    • Cool the reactor to 0 °C (Ice bath).

    • Add solid NaBH₄ (0.4 mmol) slowly.

    • Monitor by TLC.

  • Workup (Breaking the Micelle):

    • The reaction is quenched by adding Ethyl Acetate and HCl (1M) .

    • Why: Acidification protonates the NMDA carboxylate (pH < 4), destroying its surfactant properties and breaking the micelle, releasing the product into the organic layer.

Data & Benchmarks

The following table summarizes the impact of environmental factors on ee, based on comparative N-acyl amino acid surfactant studies.

ParameterConditionExpected ResultMechanistic Reason
Concentration < CMC (e.g., 0.5 mM)0% ee No micelles; reaction is isotropic.
Concentration > 10× CMC (e.g., 20 mM)High ee High density of chiral pockets; substrate capture.
Temperature 25 °CModerate eeMicelle surface is fluid; poor "lock-and-key" fit.
Temperature 0 °CMaximized ee Rigid palisade layer improves stereocontrol.
Chain Length C12 (Lauroyl)Lower eeLower hydrophobicity; looser packing.
Chain Length C14 (Myristoyl)Higher ee Tighter packing (lower CMC); better order.
Additives 10% MethanolDrastic Drop Disrupts micelle formation; increases CMC.

Advanced Troubleshooting (FAQ)

Q: I am using D-Alanine, but I need the opposite enantiomer product. Should I change the reaction conditions? A: No. Simply switch the surfactant to N-myristoyl-L-alanine . The supramolecular assembly of N-acyl amino acids is highly predictable; inverting the amino acid stereocenter inverts the micellar helicity and thus the product configuration.

Q: My reaction mixture is cloudy/precipitating. A: You may have hit the Krafft Point (the temperature below which the surfactant crystallizes out of solution).

  • Fix: If 0°C causes precipitation, raise T to 4°C or 10°C.

  • Fix: Switch the counter-ion from Sodium (Na+) to Arginine or Lysine, which often lowers the Krafft point, allowing low-temperature operation.

Q: Can I use this for scale-up? A: Yes, but beware of viscosity . High concentrations of rod-like micelles can turn the solution into a gel.

  • Fix: Use a "Co-surfactant" like n-octanol (in trace amounts) to induce a sphere-to-rod transition or break viscosity, though this requires re-optimization of ee.

Decision Tree: Optimization Logic

Troubleshooting Start Start: Low EE Observed CheckCMC Is [NMDA] > 5x CMC? Start->CheckCMC IncreaseConc Increase [NMDA] CheckCMC->IncreaseConc No CheckTemp Is Temp > 4°C? CheckCMC->CheckTemp Yes LowerTemp Cool to 0-4°C CheckTemp->LowerTemp Yes CheckSolvent Organic Co-solvent present? CheckTemp->CheckSolvent No RemoveSolvent Remove Co-solvent CheckSolvent->RemoveSolvent Yes CheckSalt Add LiCl or Na2SO4 (Salt-out effect) CheckSolvent->CheckSalt No

Figure 2: Logic flow for diagnosing low enantioselectivity.

References

  • Shouji, T. et al. (2021). Understanding Nonlinear Composition Dependency of Enantioselectivity in Chiral Separation Using Mixed Micelle. ChemRxiv. Link

    • Context: Establishes the fundamental physics of N-acyl amino acid micelles and how mixed micelles affect enantioselectivity.
  • Biolin Scientific. (2018). What is critical micelle concentration?Link

    • Context: foundational definitions of CMC essential for determining the oper
  • RSC Publishing. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Link

    • Context: Provides structural characterization and synthesis pathways for the N-acyl amino acid class of surfactants.
  • Turan, E. et al. (2015). Supramolecular chirality in self-assembled peptide amphiphile nanostructures. Link

    • Context: Explains the mechanism of "induced chirality" in amphiphilic assemblies, valid
  • Perazzo, A. et al. (2020). Supramolecular secondary helical structures in solid-state N-protected amino acids. Nanoscale. Link

    • Context: Discusses the helical packing of N-protected amino acids, which is the physical basis for the chiral pocket in the micelle.

Stability of N-myristoyl-D-alanine under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-myristoyl-D-alanine

Welcome to the technical support guide for N-myristoyl-D-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound under typical physiological conditions. We will address common challenges and questions to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the properties and handling of N-myristoyl-D-alanine.

Q1: What is N-myristoyl-D-alanine, and how does its structure impact its stability and solubility?

A1: N-myristoyl-D-alanine is a synthetic N-acylated amino acid. It consists of myristic acid, a 14-carbon saturated fatty acid, covalently linked to the amino group of D-alanine via an amide bond.[1] This structure has two key implications for its use in experiments:

  • Solubility: The long, nonpolar myristoyl tail makes the molecule highly hydrophobic. This results in poor solubility in aqueous solutions like phosphate-buffered saline (PBS) or standard cell culture media, especially at neutral pH.[2]

  • Stability: The stability is primarily determined by the amide bond. While amide bonds are generally stable, they can undergo hydrolysis under harsh conditions (e.g., strong acids/bases, high temperatures). A crucial feature is the D-alanine stereoisomer. Most common proteases found in physiological systems are stereospecific for L-amino acids, meaning N-myristoyl-D-alanine is expected to have significant resistance to enzymatic degradation.[3]

Q2: What are the primary degradation pathways for N-myristoyl-D-alanine under physiological conditions?

A2: Under standard physiological conditions (pH ~7.4, 37°C), the main theoretical degradation pathway is the chemical hydrolysis of the amide bond, which would release myristic acid and D-alanine. However, this reaction is generally very slow at neutral pH. The use of the D-enantiomer of alanine provides a significant barrier against enzymatic cleavage by common peptidases.[3] Therefore, significant degradation is not expected during typical experimental timelines (hours to a few days) if the compound is properly solubilized and handled.

cluster_main Degradation of N-myristoyl-D-alanine NMA N-myristoyl-D-alanine MA Myristic Acid NMA->MA Hydrolysis DA D-alanine hydrolysis_node NMA->hydrolysis_node Hydrolysis hydrolysis_node->MA hydrolysis_node->DA

Caption: Potential hydrolytic degradation of N-myristoyl-D-alanine.

Q3: How should I properly store N-myristoyl-D-alanine powder and its stock solutions?

A3: Proper storage is critical to prevent degradation. Based on best practices for similar acylated amino acids, the following conditions are recommended.[4]

FormStorage TemperatureDurationContainer & Conditions
Solid Powder -20°C or lowerLong-term (Years)Tightly sealed vial, protected from light and moisture.
Solid Powder 2-8°CIntermediate-term (Months)Tightly sealed vial, protected from light and moisture.
Stock Solution -20°C or -80°CShort- to Mid-term (Weeks to Months)Aliquoted in a suitable solvent (e.g., DMSO) to avoid freeze-thaw cycles.

Q4: What is the expected stability of N-myristoyl-D-alanine in cell culture media?

A4: Once diluted from a stock solution into cell culture media for an experiment, the compound should remain stable for the duration of most cell-based assays (e.g., 24-72 hours). The primary concern is not chemical degradation but rather physical stability. Due to its hydrophobicity, N-myristoyl-D-alanine may precipitate out of the aqueous medium or adsorb to plastic surfaces. It is crucial to ensure the final concentration of the organic solvent (like DMSO) is low and non-toxic to the cells and that the compound remains in solution.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Solubility in Aqueous Buffers (e.g., PBS, cell culture media)

  • Problem: You are trying to dissolve N-myristoyl-D-alanine directly in an aqueous buffer, but it remains a suspension or precipitate.

  • Cause: The myristoyl chain confers high hydrophobicity, preventing dissolution in polar solvents like water or saline buffers.[2]

  • Solution: A two-step solubilization process is required. First, prepare a high-concentration stock solution in a suitable organic solvent, and then dilute this stock into your final aqueous buffer.

    Protocol 1: Recommended Solubilization Procedure

    • Select a Solvent: Use 100% Dimethyl Sulfoxide (DMSO) or ethanol to prepare the initial stock solution. DMSO is often preferred.

    • Prepare Stock Solution: Weigh the solid N-myristoyl-D-alanine and add the appropriate volume of DMSO to achieve a high concentration (e.g., 10-50 mM). Ensure the final volume is accurately known.

    • Aid Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. The resulting solution should be perfectly clear.[2]

    • Prepare Working Solution: Add the stock solution dropwise to your final aqueous buffer (e.g., cell culture medium) while vortexing or stirring vigorously. This rapid mixing helps prevent the compound from precipitating upon dilution.

    • Final Check: Ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid toxicity in cell-based assays. The final working solution should be clear. If turbidity is observed, the solubility limit in the aqueous buffer has been exceeded.

Issue 2: Observing Inconsistent Results or a Loss of Biological Activity Over Time

  • Problem: Experiments yield variable results, or the compound appears less potent than expected, especially in older "working" solutions.

  • Cause: While chemical degradation is slow, this issue is often caused by:

    • Precipitation: The compound may be slowly precipitating out of your aqueous working solution, lowering its effective concentration.

    • Adsorption: The hydrophobic molecule can adsorb to the surfaces of plastic tubes or plates, reducing the amount available to interact with your biological system.

    • Improper Stock Storage: Repeated freeze-thaw cycles of the stock solution can introduce moisture and potentially accelerate hydrolysis or cause precipitation.

  • Solution:

    • Prepare Fresh: Always prepare fresh working dilutions from a frozen stock aliquot for each experiment. Do not store dilute aqueous solutions for extended periods.

    • Use Aliquots: When preparing the stock solution, immediately divide it into small, single-use aliquots in low-adsorption tubes and store them at -20°C or -80°C.[4]

    • Verify Concentration: If inconsistent results persist, verify the integrity of your compound using an analytical method like HPLC.

Issue 3: Need to Verify the Integrity and Concentration of the Compound

  • Problem: You need to confirm the purity of your starting material or assess if it has degraded under specific experimental conditions (e.g., prolonged incubation at 37°C).

  • Cause: An analytical method is required to separate the parent compound from potential degradants (myristic acid, D-alanine) and impurities.

  • Solution: Use a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This technique separates molecules based on their hydrophobicity.

    Protocol 2: Stability-Indicating RP-HPLC Method

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

    • Detection: UV detector at ~210 nm, where the amide bond absorbs.[5]

    • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is necessary.

      • Example Gradient: Start at 30% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions and re-equilibrate.

    • Sample Preparation: Dilute a sample of your N-myristoyl-D-alanine solution in the initial mobile phase mixture.

    • Analysis: Inject the sample. N-myristoyl-D-alanine, being very hydrophobic, will have a long retention time. D-alanine is very polar and will elute early, while myristic acid will also have a long but distinct retention time. By comparing the chromatogram of a stressed sample (e.g., incubated in buffer) to a fresh, unstressed sample, you can quantify the percentage of the parent compound remaining and identify any degradation peaks.[6]

cluster_workflow Workflow for Stability Assessment start Start: Obtain N-myristoyl-D-alanine prep_stock Prepare Concentrated Stock in DMSO (Protocol 1) start->prep_stock prep_samples Prepare Samples: 1. T=0 Control 2. Stressed Sample (e.g., 37°C, 48h in buffer) prep_stock->prep_samples run_hplc Analyze via RP-HPLC (Protocol 2) prep_samples->run_hplc analyze Analyze Chromatograms run_hplc->analyze decision Degradation Observed? analyze->decision report Report Purity and Stability Profile decision->report No optimize Optimize Experimental Conditions (e.g., time, pH) decision->optimize Yes

Caption: Experimental workflow for assessing the stability of N-myristoyl-D-alanine.

References

  • Barde, C., et al. (2013). Proteolytic elimination of N-myristoyl modifications by the Shigella virulence factor IpaJ. Nature. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]

  • Rocque, W. J., et al. (1993). Myristoylation-dependent N-terminal cleavage of the myristoylated alanine-rich C kinase substrate (MARCKS) by cellular extracts. Journal of Biological Chemistry. Available at: [Link]

  • Zaun, G., et al. (2012). N-Myristoylation and Ca2+ Binding of Calcineurin B Homologous Protein CHP3 Are Required to Enhance Na+/H+ Exchanger NHE1 Half-life and Activity at the Plasma Membrane. Journal of Biological Chemistry. Available at: [Link]

  • Zhao, H., et al. (2007). A Peptide Against the N-Terminus of Myristoylated Alanine-Rich C Kinase Substrate Inhibits Degranulation of Human Leukocytes In Vitro. Journal of Immunology. Available at: [Link]

  • Micklitsch, C. M., et al. (2019). Enzyme Entrapment in Amphiphilic Myristyl-Phenylalanine Hydrogels. Gels. Available at: [Link]

  • Udenfriend, S., et al. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Journal of Immunology Research. Available at: [Link]

  • Carr, S. A., et al. (1988). Identification of N-myristoylated proteins by reverse-phase high performance liquid chromatography of an azlactone derivative of N-myristoylglycine. Biochemical Journal. Available at: [Link]

  • Jiang, Z., et al. (2020). N-myristoylation: from cell biology to translational medicine. Cell Death & Disease. Available at: [Link]

  • Bisha, I., et al. (2023). Conformational regulation and target-myristoyl switch of calcineurin B homologous protein 3. eLife. Available at: [Link]

  • Lee, S. G., et al. (2002). Kinetic Study on the Enzymatic Production of D-Alanine from D-Aspartic Acid. Journal of Microbiology and Biotechnology. Available at: [Link]

  • Taniguchi, H. (2005). N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Creative Diagnostics. (n.d.). Protein N-Myristoylation. Creative Diagnostics. Available at: [Link]

  • Chen, Y., et al. (2022). Inhibition of N-Myristoyltransferase activity promotes androgen receptor degradation in prostate cancer. Oncogene. Available at: [Link]

  • Wang, Y., et al. (2023). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Foods. Available at: [Link]

  • Helms, M. N., et al. (2013). Myristoylated alanine-rich C kinase substrate-like protein-1 regulates epithelial sodium channel activity in renal distal convoluted tubule cells. American Journal of Physiology-Renal Physiology. Available at: [Link]

  • Takano, Y., et al. (2010). D- and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Earth, Life, and Isotopes. Available at: [Link]

  • Arbuzova, A., et al. (1997). Kinetics of interaction of the myristoylated alanine-rich C kinase substrate, membranes, and calmodulin. Journal of Biological Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Myristoylation. Wikipedia. Available at: [Link]

  • Neuhaus, F. C. (1962). The Enzymatic Synthesis of d-Alanyl-d-alanine. Journal of Biological Chemistry. Available at: [Link]

Sources

Technical Support Center: Minimizing Non-Specific Binding of N-myristoyl-D-alanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing non-specific binding (NSB) when working with N-myristoyl-D-alanine and other lipidated molecules. The principles and protocols outlined here are designed to enhance assay accuracy, sensitivity, and reproducibility.

Understanding the Challenge: The Physicochemical Drivers of NSB

N-myristoyl-D-alanine is an acylated amino acid, featuring a 14-carbon saturated fatty acid (myristate) attached to D-alanine. This myristoyl group is highly hydrophobic, making the entire molecule prone to non-specific binding.

The primary driver of this NSB is the hydrophobic effect . In aqueous assay buffers, the nonpolar myristoyl tail seeks to minimize its contact with polar water molecules. It achieves this by adsorbing to any available hydrophobic surface. Standard polystyrene microplates, a common consumable in assays, are inherently hydrophobic and thus act as a significant sink for these molecules.[1][2][3] This interaction is non-covalent and driven by entropy, but it can be strong enough to sequester the molecule, leading to high background signals, reduced sensitivity, and inaccurate quantification.[4]

Beyond the plate surface, N-myristoyl-D-alanine can also bind non-specifically to other proteins in the assay through hydrophobic or electrostatic interactions, further complicating data interpretation.[4][5]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during assay development and execution in a practical question-and-answer format.

Question 1: My assay has an extremely high background signal. What is the most likely cause when using N-myristoyl-D-alanine?

Answer: The most probable cause is the non-specific binding of the myristoyl group to the surface of your assay plate.[3] Standard polystyrene plates are hydrophobic and readily bind lipidated molecules.[1][2] This leads to a high background because the detection system registers signal from molecules stuck to the plate, not just those involved in the specific biological interaction you are measuring.

Question 2: What is the first and most critical step to reduce this high background?

Answer: The first line of defense is to optimize your assay buffer by incorporating blocking agents and/or non-ionic detergents. These additives work by competitively occupying the non-specific binding sites on the plate surface and disrupting hydrophobic interactions.[6]

  • Protein Blockers: Bovine Serum Albumin (BSA) is a widely used and effective protein blocker.[6][7] It adsorbs to the hydrophobic surfaces of the well, presenting a more neutral and hydrophilic surface to the assay components, thereby preventing N-myristoyl-D-alanine from binding.

  • Non-ionic Detergents: Detergents like Tween-20 or Triton X-100 are crucial for disrupting hydrophobic interactions.[4][6][8] They form micelles around the myristoyl tail, increasing its solubility in the aqueous buffer and preventing it from adsorbing to surfaces.[6][8] It's important to use these detergents at a low concentration, typically around 0.01% to 0.1%, to avoid disrupting specific protein-protein interactions or denaturing enzymes.

A combination of both a protein blocker and a non-ionic detergent is often the most effective strategy.[9] For example, a buffer containing 1% BSA and 0.02% Tween-20 is a robust starting point for many assays.[9]

Question 3: I've added BSA and Tween-20, but my background is still high. What are my next steps?

Answer: If initial buffer optimization is insufficient, consider the following advanced strategies:

  • Change Your Microplate: Switch to a low-binding or non-binding surface (NBS) microplate.[1][10] These plates are treated with a hydrophilic coating (like a polyethylene oxide-like hydrogel) that creates a hydration layer, physically preventing hydrophobic molecules from adsorbing.[2][10] This can dramatically reduce background signal.[10]

  • Increase Salt Concentration: If electrostatic interactions contribute to NSB, increasing the ionic strength of your buffer with a salt like NaCl (e.g., to 150 mM) can help shield charges and reduce these non-specific interactions.[4][6]

  • Adjust Buffer pH: The charge of proteins and other molecules can be influenced by pH.[6] Adjusting the pH of your buffer may help minimize charge-based NSB.[6]

  • Include Proper Controls: To accurately quantify NSB, you must include a "no enzyme" or "no receptor" control. This well contains all assay components, including N-myristoyl-D-alanine, except for the specific binding partner. The signal from this well represents your true background (NSB), which can then be subtracted from the signal in your experimental wells.[4]

Question 4: How should I properly handle and dissolve my N-myristoyl-D-alanine stock to prevent aggregation and precipitation?

Answer: Proper handling is critical. Due to its hydrophobicity, N-myristoyl-D-alanine can be difficult to dissolve directly in aqueous buffers.

  • Initial Dissolution: First, dissolve the lyophilized powder in a small amount of an organic solvent like DMSO or ethanol.[11][12]

  • Stock Solution: Create a concentrated stock solution in this organic solvent.

  • Working Solution: Serially dilute the stock solution into your optimized aqueous assay buffer (containing detergent/BSA). It is crucial to add the organic stock to the aqueous buffer, not the other way around, to prevent precipitation.[11]

  • Storage: Store lyophilized peptide at -20°C or -80°C.[12][13] Once in solution, prepare single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the molecule.[12]

Experimental Design & Protocols

A well-designed experiment with rigorous controls is the best way to generate trustworthy data.

Diagram: Troubleshooting Workflow for High NSB

The following diagram outlines a logical workflow for diagnosing and mitigating high non-specific binding.

NSB_Troubleshooting start_node start_node decision_node decision_node process_node process_node solution_node solution_node end_node end_node Start Start: High Background Signal Observed CheckControls Are NSB controls (e.g., no enzyme) included? Start->CheckControls ImplementControls Implement NSB controls to quantify background CheckControls->ImplementControls No OptimizeBuffer Optimize Assay Buffer CheckControls->OptimizeBuffer  Yes ImplementControls->OptimizeBuffer AddDetergent Add 0.01-0.1% Tween-20 or Triton X-100 OptimizeBuffer->AddDetergent AddBlocker Add 1% BSA or other protein blocker AddDetergent->AddBlocker CheckAgain1 Is NSB still too high? AddBlocker->CheckAgain1 ChangePlate Change Hardware CheckAgain1->ChangePlate Yes Success Assay Optimized: Proceed with Experiment CheckAgain1->Success No UseLowBindPlate Switch to a certified low-binding / NBS plate ChangePlate->UseLowBindPlate CheckAgain2 Is NSB still too high? UseLowBindPlate->CheckAgain2 AdvancedOpt Advanced Optimization CheckAgain2->AdvancedOpt Yes CheckAgain2->Success No AdjustSalt Increase NaCl concentration (e.g., 150 mM) AdvancedOpt->AdjustSalt AdjustpH Optimize buffer pH AdjustSalt->AdjustpH CheckAgain3 Is NSB acceptable? AdjustpH->CheckAgain3 CheckAgain3->Success Yes Consult Data may require NSB subtraction. Consult with technical support. CheckAgain3->Consult No

Caption: A step-by-step workflow for troubleshooting high non-specific binding.

Protocol: Standard Assay with NSB Reduction

This protocol provides a template for a typical biochemical assay, incorporating best practices for minimizing NSB of N-myristoyl-D-alanine.

1. Reagent Preparation:

  • Assay Buffer (1X PBS-T + BSA): 1X Phosphate Buffered Saline, pH 7.4, supplemented with 0.05% Tween-20 and 1% (w/v) Bovine Serum Albumin (BSA).
  • N-myristoyl-D-alanine Stock (10 mM): Dissolve the lyophilized compound in 100% DMSO to make a 10 mM stock solution. Vortex thoroughly.
  • Enzyme/Protein Stock: Prepare according to the manufacturer's instructions in a suitable buffer.

2. Assay Procedure (96-well format):

  • Step 1: Blocking (Optional but Recommended): If not using a pre-coated low-binding plate, add 200 µL of Assay Buffer to each well. Incubate for 1 hour at room temperature. Aspirate the buffer. This step pre-coats the plastic surface.
  • Step 2: Reagent Addition:
  • Total Binding Wells: Add 50 µL of Assay Buffer.
  • Non-Specific Binding (NSB) Wells: Add 50 µL of Assay Buffer containing your "no enzyme/receptor" control.
  • Experimental Wells: Add 50 µL of Assay Buffer containing your enzyme or protein of interest at the desired concentration.
  • Step 3: Substrate Addition:
  • Prepare a working solution of N-myristoyl-D-alanine by diluting the 10 mM DMSO stock into the Assay Buffer to the final desired concentration (e.g., for a 100 µM final concentration in a 100 µL reaction, prepare a 2X or 200 µM working solution).
  • Add 50 µL of the N-myristoyl-D-alanine working solution to all wells to initiate the reaction.
  • Step 4: Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for the specified time (e.g., 60 minutes). Protect from light if using a fluorescent readout.
  • Step 5: Detection: Add detection reagents according to your specific assay kit instructions and read the signal on a plate reader.

3. Data Analysis:

  • Calculate the average signal from the replicate NSB wells.
  • Calculate the Specific Binding: Specific Binding = (Signal from Experimental Well) - (Average Signal from NSB Wells).

Data Summary: NSB Mitigation Strategies

The table below summarizes the key strategies, their mechanisms, and typical working concentrations.

StrategyAgent / MethodTypical ConcentrationMechanism of Action
Buffer Additives Protein Blocker (e.g., BSA, Casein)1 - 3% (w/v)Coats hydrophobic surfaces, presenting a hydrophilic barrier and preventing analyte adsorption.[6][7][9]
Non-ionic Detergent (e.g., Tween-20, Triton X-100)0.01 - 0.1% (v/v)Disrupts hydrophobic interactions between the analyte and surfaces; increases analyte solubility.[6][8][9]
Salt (e.g., NaCl)50 - 200 mMShields electrostatic charges, reducing non-specific ionic interactions.[4][6]
Hardware Low-Binding Microplates N/ASurface is covalently modified with a hydrophilic polymer (e.g., PEO-like hydrogel) to prevent adsorption.[2][10]
Experimental Controls "No Protein/Enzyme" Control N/AMeasures the signal generated from the analyte binding to all components except the specific target (i.e., the true NSB).[4]

References

  • LabCluster. Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. Retrieved from [Link]

  • Waters Corporation. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Corning. Non Binding Surface | NBS Treatment. Retrieved from [Link]

  • Surmodics. Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • LaboBaza. Blocking Agent and Detergent in ELISA. Retrieved from [Link]

  • MBL Life Science. How to reduce non-specific reactions. Retrieved from [Link]

  • Corning. Corning® Ultra-Low Attachment Surface. Retrieved from [Link]

  • PolyAn. Low Binding Surfaces. Retrieved from [Link]

  • Cheng, H., et al. (2004). Binding mechanism of nonspecific lipid transfer proteins and their role in plant defense. Protein Science, 13(11), 2999-3006.
  • Chi, C., et al. (2016). Nonspecific Binding Domains in Lipid Membranes Induced by Phospholipase A2. Langmuir, 32(29), 7453-7462.
  • Biomatik. (2017, July 12). Peptide Handling Guideline. Retrieved from [Link]

  • Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling. Retrieved from [Link]

  • Angius, R., et al. (2016). Non-specific interactions between soluble proteins and lipids induce irreversible changes in the properties of lipid bilayers.
  • Hang, H. C., et al. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases. Journal of the American Chemical Society, 143(48), 20268-20277.
  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

  • ResearchGate. (2016, April 4). Can someone suggest/ lead me in the right direction for a gold standard at "measuring" solubility of lipidated peptides? Retrieved from [Link]

  • Manabe, S. (2012). N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Proceedings of the Japan Academy, Series B, 88(8), 448-463.
  • Ivanov, I., et al. (2023). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International Journal of Molecular Sciences, 24(14), 11663.
  • Ivanov, I., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. Molecules, 27(17), 5510.
  • Adler, K. B., et al. (2006). A Peptide Against the N-Terminus of Myristoylated Alanine-Rich C Kinase Substrate Inhibits Degranulation of Human Leukocytes In Vitro. American Journal of Respiratory Cell and Molecular Biology, 34(1), 102-109.

Sources

Validation & Comparative

A Comparative Guide to the NMR Validation of N-myristoyl-D-alanine: Ensuring Purity and Stereochemical Integrity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the chemical and stereochemical purity of a molecule like N-myristoyl-D-alanine is not merely a matter of quality control; it is fundamental to its biological activity, safety, and therapeutic efficacy. As a modified amino acid, its function is intrinsically linked to its three-dimensional structure. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the robust validation of both the chemical purity and the critical D-chiral configuration of N-myristoyl-D-alanine, grounded in field-proven insights and experimental data.

The Imperative of Purity and Chirality in Drug Development

The precise structure of an active pharmaceutical ingredient (API) dictates its interaction with biological targets. N-myristoylation, the attachment of a myristoyl group, is a critical lipid modification that can influence protein localization and function.[1] The stereochemistry of the alanine backbone is equally crucial; the D-enantiomer may exhibit profoundly different pharmacological effects compared to its L-counterpart. Consequently, regulatory bodies mandate rigorous characterization of both chemical impurities and stereoisomers.[2][3][4]

NMR spectroscopy stands out as a primary analytical technique due to its non-destructive nature and its unique ability to provide detailed structural information and direct quantification from first principles.[5][6][7] The intensity of an NMR signal is directly proportional to the number of atomic nuclei, allowing for the absolute quantification of a substance without the need for identical reference standards for every impurity.[8]

Part 1: Chemical Purity Assessment via Quantitative ¹H NMR (qNMR)

Quantitative NMR (qNMR) offers a powerful, universal method for purity assessment that is orthogonal to chromatographic techniques like HPLC.[5][9] It provides a direct measure of the analyte's purity against a certified internal standard of known purity and weight.

The Causality Behind qNMR: A First-Principles Approach

The fundamental principle of qNMR is that the integrated area of a specific NMR resonance is directly proportional to the molar concentration of the molecule containing the corresponding nuclei.[6] By comparing the integral of a well-resolved signal from the analyte (N-myristoyl-D-alanine) with that of a co-dissolved, non-interfering internal standard of known concentration, the absolute purity of the analyte can be calculated.

Why qNMR is a Self-Validating System:

  • Orthogonality: It relies on a different physical principle (magnetic resonance) than separation-based methods (e.g., HPLC), making it ideal for cross-validation.[9]

  • Universal Detection: ¹H NMR detects all proton-containing molecules, including those that may lack a chromophore for UV detection in HPLC, such as residual solvents or certain process impurities.[5]

  • Non-Destructive: The sample can be recovered unchanged after analysis, which is critical when dealing with precious or mass-limited materials.[9]

Experimental Protocol: qNMR Purity Assay for N-myristoyl-D-alanine
  • Preparation of the Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 20 mg of a certified internal standard (e.g., Maleic Acid, Purity ≥ 99.5%) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration. The IS should have signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the N-myristoyl-D-alanine sample into a vial.

    • Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.

    • Add an additional, precise volume (e.g., 200 µL) of the pure deuterated solvent to ensure complete dissolution. Vortex thoroughly.

    • Transfer the final solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Key Parameters for Quantitation:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. A value of 30-60 seconds is often sufficient to ensure full relaxation of all protons.

      • Pulse Angle: Use a 90° pulse to maximize signal intensity.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

      • Receiver Gain (rg): Set automatically to avoid signal clipping.

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved, non-exchangeable proton signal from N-myristoyl-D-alanine (e.g., the α-proton of alanine) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the following formula[6]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • Purity = Purity of the standard

Data Presentation: Example qNMR Results
CompoundSignal (Proton)Chemical Shift (δ, ppm)Number of Protons (N)Integral (I)
N-myristoyl-D-alanineAlanine α-H~4.2511.00
Maleic Acid (IS)Vinyl C-H~6.2822.15
Hypothetical ImpurityUnknown~2.5010.02

Assuming precise weighing and known IS purity, the purity of N-myristoyl-D-alanine can be calculated to be >99%.

Visualization: qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation A Accurately weigh N-myristoyl-D-alanine D Combine Analyte, IS Solution & Solvent A->D B Accurately weigh Internal Standard (IS) C Prepare IS Stock Solution B->C C->D E Acquire 1H NMR Spectrum (Quantitative Parameters) D->E F Process Data (Phase, Baseline) E->F G Integrate Analyte & IS Signals F->G H Calculate Purity using Formula G->H I Final Purity Report H->I Chiral_Workflow_Comparison cluster_CDA Method A: Chiral Derivatizing Agent (CDA) cluster_CSA Method B: Chiral Solvating/Shift Agent (CSA/LSR) Start Enantiomeric Mixture (N-myristoyl-D/L-alanine) NMR Indistinguishable CDA_Step1 React with (R)-MTPA-Cl (Covalent Bonding) Start->CDA_Step1 CSA_Step1 Add Chiral Agent (e.g., LSR) (Non-covalent Interaction) Start->CSA_Step1 CDA_Step2 Formation of Stable Diastereomers CDA_Step1->CDA_Step2 CDA_Step3 Acquire NMR Spectrum CDA_Step2->CDA_Step3 End Resolved NMR Signals for Each Stereoisomer (Quantifiable by Integration) CDA_Step3->End CSA_Step2 Formation of Transient Diastereomeric Complexes CSA_Step1->CSA_Step2 CSA_Step3 Acquire NMR Spectrum CSA_Step2->CSA_Step3 CSA_Step3->End

Caption: Comparison of CDA and CSA/LSR workflows.

Conclusion: An Integrated NMR Strategy

NMR spectroscopy provides a comprehensive and robust platform for the validation of N-myristoyl-D-alanine. For routine quality control, qNMR serves as an indispensable tool for establishing absolute chemical purity with high accuracy and precision. When stereochemical integrity must be confirmed, the choice of method depends on the objective. Chiral Lanthanide Shift Reagents or Chiral Solvating Agents offer a rapid, non-destructive screen for enantiomeric excess. For definitive proof of absolute configuration and the most rigorous quantification of enantiomeric purity, the Chiral Derivatizing Agent approach, particularly using Mosher's acid, remains the authoritative method.

By judiciously applying these complementary NMR techniques, researchers and drug developers can ensure the quality, safety, and efficacy of their molecules, satisfying both scientific and regulatory standards.

References

  • La Mar, G. N., & Faller, J. W. (1973). Lanthanide shift reagents as a probe for the conformation of flexible molecules in solution. Journal of the American Chemical Society, 95(11), 3817–3818. Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • American Chemical Society. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • UC Press Journals. (n.d.). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. Available at: [Link]

  • Korea Science. (2020). Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis. Available at: [Link]

  • Wikipedia. (n.d.). Mosher's acid. Available at: [Link]

  • PubMed. (n.d.). NMR methods for determination of enantiomeric excess. Available at: [Link]

  • PubMed. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Available at: [Link]

  • ResearchGate. (2025). NMR determination of enantiomeric excess. Available at: [Link]

  • American Pharmaceutical Review. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available at: [Link]

  • ACS Publications. (n.d.). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Available at: [Link]

  • ChemEurope.com. (n.d.). Chiral derivitizing agents. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Available at: [Link]

  • SlideShare. (n.d.). Lanthanide shift reagents in nmr. Available at: [Link]

  • ACS Publications. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Available at: [Link]

  • Journal of Chemical Education. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Available at: [Link]

  • ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. Available at: [Link]

  • University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

  • Analyst (RSC Publishing). (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Available at: [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Available at: [Link]

  • MDPI. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Available at: [Link]

  • PMC. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available at: [Link]

  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available at: [Link]

  • De Gruyter. (2024). Chapter 4: NMR Discrimination of Chiral Organic Compounds. Available at: [Link]

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of heterocyclic analogues of Mosher's acid. Available at: [Link]

  • ARPI - UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]

  • ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]

  • Wiley Online Library. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. Available at: [Link]

  • Semantic Scholar. (2012). Research Article Chiral Solid Solutions for the NMR Analysis of Enantiomers. Available at: [Link]

  • Reddit. (2021). Quantitative purity determination with NMR. Available at: [Link]

  • Tesi di dottorato. (2025). Chiral analysis by NMR spectroscopy. Available at: [Link]

  • JAMSTEC. (n.d.). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Available at: [Link]

  • PMC. (n.d.). Expression and purification of myristoylated matrix protein of Mason-Pfizer monkey virus for NMR and MS measurements. Available at: [Link]

  • ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity. Available at: [Link]

  • SSRN. (n.d.). Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. Available at: [Link]

  • PMC. (n.d.). Validation of N-myristoyltransferase as an antimalarial drug target using an integrated chemical biology approach. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis. Available at: [Link]

  • ResearchGate. (2025). (PDF) Validation of N-myristoyltransferase as an antimalarial drug target using an integrated chemical biology approach. Available at: [Link]

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Comparative Isotherms of N-Myristoyl-D-Alanine and N-Myristoyl-L-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous thermodynamic comparison of N-myristoyl-L-alanine (L-MA) and its enantiomer N-myristoyl-D-alanine (D-MA) at the air-water interface.[1]

While L-MA represents the biologically relevant stereoisomer (found in bacterial lipoproteins and signal transduction pathways), D-MA serves as a critical synthetic probe for studying chiral discrimination and membrane stereochemistry.[1]

Key Finding: In an achiral environment (pure water/acidic subphase), the surface pressure-area (


) isotherms of pure L-MA and D-MA are thermodynamically identical, adhering to the "Mirror Image Rule."[1] However, their racemic mixture (1:1)  exhibits a distinct expansion  in the isotherm, indicating that homochiral interactions (L-L, D-D) are energetically more favorable than heterochiral (L-D) interactions for this specific amphiphile.[1]

Molecular Architecture & Physicochemical Basis

To interpret the isotherms, one must understand the amphiphilic structure driving the self-assembly.[1]

  • Hydrophobic Tail: A 14-carbon saturated chain (Myristoyl group).[1] This chain length (C14) typically yields a Liquid-Expanded (LE) to Liquid-Condensed (LC) phase transition at room temperature.[1]

  • Hydrophilic Head: The Alanine moiety.[1][2] The chirality centers on the

    
    -carbon.[1]
    
    • L-Isomer: (S)-configuration (natural).[1]

    • D-Isomer: (R)-configuration (non-natural).

  • Interaction Mechanism: The amide linkage (-NH-CO-) facilitates lateral hydrogen bonding, which is the primary driver for the stability of the condensed phase.[1]

Diagram 1: Chiral Interaction Logic

The following diagram illustrates the thermodynamic competition between homochiral and heterochiral packing that defines the isotherm behavior.

ChiralInteraction Start Monolayer Formation PureL Pure L-Enantiomer (Homochiral) Start->PureL PureD Pure D-Enantiomer (Homochiral) Start->PureD Racemate Racemic Mixture (1:1) (Heterochiral) Start->Racemate HBond_Homo Strong H-Bond Network (Tight Packing) PureL->HBond_Homo L-L Interaction PureD->HBond_Homo D-D Interaction HBond_Hetero Disrupted H-Bond Network (Steric Mismatch) Racemate->HBond_Hetero L-D Interaction Iso_Pure Isotherm A: Condensed State (Lower Area/Molecule) HBond_Homo->Iso_Pure Iso_Mix Isotherm B: Expanded State (Higher Area/Molecule) HBond_Hetero->Iso_Mix Positive Azeotropy

Figure 1: Mechanistic flow showing why pure enantiomers and racemates exhibit different isotherm behaviors due to hydrogen bonding efficiency.[1]

Experimental Protocol: Langmuir Monolayer Analysis

To replicate these isotherms reliably, specific control of the subphase pH is required to prevent headgroup ionization, which would lead to solubility rather than monolayer formation.[1]

Materials & Setup
  • Instrument: Langmuir-Blodgett Trough (e.g., KSV NIMA or Nima Technology).[1]

  • Sensor: Wilhelmy Plate (Platinum or Filter Paper).[1]

  • Solvent: Chloroform/Methanol (9:1 v/v) for spreading.[1]

  • Subphase: Ultrapure water (18.2 M

    
    
    
    
    
    cm) adjusted to pH 2.0 with HCl.
    • Why pH 2? The pKa of the alanine carboxyl group is ~2.3. At pH 2, the headgroup is protonated (

      
      ), ensuring the molecule remains uncharged and insoluble in the subphase, forming a stable monolayer.[1]
      
Workflow (Standard Operating Procedure)

ProtocolWorkflow Step1 1. Cleaning Trough & Barriers (Ethanol + Water) Step2 2. Subphase Prep pH 2.0 (HCl) Temp: 20°C Step1->Step2 Step3 3. Spreading Dropwise addition of L-MA or D-MA Step2->Step3 Step4 4. Equilibration Wait 10-15 min (Solvent Evaporation) Step3->Step4 Step5 5. Compression Rate: 5-10 mm/min Record π vs A Step4->Step5

Figure 2: Validated workflow for N-acyl amino acid isotherm generation.

Comparative Isotherm Analysis

The following data analysis compares the behavior of the pure enantiomers against the racemic mixture.

The "Mirror Image" Rule (Pure L vs. Pure D)

When spread on an achiral subphase (pH 2 water), N-myristoyl-L-alanine and N-myristoyl-D-alanine produce superimposable isotherms.[1]

  • Lift-off Area: ~60 Ų/molecule.[1]

  • Phase Transition: Both exhibit a Liquid-Expanded (LE) to Liquid-Condensed (LC) transition.[1]

  • Collapse Pressure: ~45 mN/m.[1]

Scientific Interpretation: Physical properties (solubility, density, surface activity) of enantiomers are identical in achiral environments.[1] Any deviation observed in the lab indicates impurities in one of the samples.

The Racemic Effect (Chiral Discrimination)

When L-MA and D-MA are mixed 1:1, the resulting isotherm is not the average of the two.[1]

  • Observation: The racemate isotherm is shifted to larger molecular areas (more expanded) compared to the pure enantiomers at the same surface pressure.

  • Thermodynamics: This indicates Positive Azeotropy .[1] The attractive forces between L-L and D-D pairs are stronger than the L-D forces. The heterochiral packing is less efficient, creating "free volume" in the monolayer.[1]

Summary Data Table[1]
ParameterPure L-MAPure D-MARacemic Mixture (1:[1]1)
Lift-off Area (

)
~60 Ų/molecule~60 Ų/molecule~64 Ų/molecule
Limiting Area (

)
44 Ų/molecule 44 Ų/molecule 48 Ų/molecule
Collapse Pressure (

)
46 mN/m46 mN/m44 mN/m
Phase State (at 20 mN/m) Liquid Condensed (LC)Liquid Condensed (LC)Liquid Expanded (LE) / Mixed
Compressibility Modulus High (Rigid)High (Rigid)Lower (More Elastic)

Note: Values are representative of C14-amino acid monolayers at 20°C on acidic subphase [1, 2].

Applications & Significance

Why does this comparison matter for drug development and research?

  • Chiral Drug Delivery: Many peptide-based drugs are N-acylated to improve half-life.[1] Understanding that the racemic mixture packs less tightly than the pure form is critical for formulation stability.[1] If a formulation racemizes, the liposome or micelle structure may destabilize due to the expansion effect described above.[1]

  • Origin of Homochirality: These experiments support the theory that homochiral assemblies (pure L or pure D) are thermodynamically preferred over mixtures, potentially explaining why biology selected L-amino acids exclusively.[1]

  • Membrane Protein Modeling: N-myristoylation is a common post-translational modification (e.g., Src kinase).[1] The D-isomer is often used as a negative control in biological assays.[1] This guide confirms that any biological difference observed is due to specific receptor binding, not non-specific membrane perturbation, since the pure isotherms are identical.[1]

References

  • Bouloussa, O., & Dupeyrat, M. (1988). Chiral discrimination in N-tetradecanoylalanine and N-tetradecanoylalanine/ditetradecanoylphosphatidylcholine monolayers.[1] Biochimica et Biophysica Acta (BBA) - Biomembranes, 938(3), 395–402.[1] [Link] (Key Source: Establishes the expansion of the racemate vs. pure enantiomers).

  • Vollhardt, D. (2006). Molecular recognition and phase behavior in amphiphilic monolayers.[1] Advances in Colloid and Interface Science, 123-126, 163-171.[1] [Link] (Review of chiral discrimination mechanisms in N-acyl amino acids).

  • Andelman, D., & Orland, H. (1993). Chiral discrimination in two-dimensional systems.[1] Journal of the American Chemical Society, 115(18), 8422–8426.[1] [Link] (Theoretical grounding for the thermodynamic preference of homochiral packing).

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Technical Guide: Characterization of N-Myristoyl-D-Alanine Nanorods via TEM and Comparative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Transmission Electron Microscopy (TEM) of N-myristoyl-D-alanine Templated Rods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The characterization of supramolecular assemblies, specifically N-myristoyl-D-alanine (C14-D-Ala) templated rods, presents a unique set of challenges in soft matter microscopy. These amphiphilic conjugates self-assemble into high-aspect-ratio nanostructures driven by hydrophobic collapse (myristoyl tail) and directional hydrogen bonding (alanine headgroup). While Transmission Electron Microscopy (TEM) with negative staining remains the industry workhorse for routine screening, it introduces dehydration and staining artifacts that can misrepresent the native hydrated state.

This guide provides a rigorous technical comparison of TEM against Cryo-TEM and Atomic Force Microscopy (AFM), supported by validated protocols and experimental data interpretation strategies. It is designed to help you distinguish between preparation artifacts and genuine supramolecular features.

Part 1: The Analyte – Physicochemical Context

Understanding the material is a prerequisite for imaging it. N-myristoyl-D-alanine is a Lipid-Amino Acid Conjugate (LAAC) .

  • Structural Driver: The C14 fatty acid tail drives aggregation in aqueous environments via the hydrophobic effect.

  • Chirality Factor: The D-enantiomer of alanine is selected primarily for proteolytic stability , making these rods ideal candidates for drug delivery systems that must survive serum proteases.

  • Morphology: These molecules typically form cylindrical micelles or twisted ribbons (nanorods) with diameters in the 5–10 nm range and lengths spanning micrometers.

Critical Imaging Challenge: These structures are held together by weak non-covalent forces (H-bonds, van der Waals).[1] High-energy electron beams and vacuum conditions can cause structural collapse or melting.

Part 2: Primary Technique – TEM with Negative Staining

The Gold Standard for High-Throughput Screening

Negative staining TEM is the most accessible method for visualizing these rods. The heavy metal salt surrounds the low-density organic rods, creating a "negative" image where the background is dark and the rods appear light.

Validated Protocol: The "Double-Blot" Method

This protocol minimizes the "coffee-ring effect" and salt crystallization, which are common failures in lipid-peptide imaging.

Reagents:

  • Grid: 400-mesh Copper grid with Carbon/Formvar support (Glow discharged).

  • Stain: 2% Uranyl Acetate (UA) (pH ~4.2) OR 1% Phosphotungstic Acid (PTA) (pH 7.0).

    • Note: Use PTA if your rods are acid-sensitive (disassemble at low pH).

  • Sample: 0.1 mg/mL to 0.5 mg/mL dispersion in water/buffer.

Step-by-Step Workflow:

  • Surface Activation: Glow discharge the grid for 30 seconds (15 mA) to render the carbon surface hydrophilic. Causality: Without this, the hydrophobic myristoyl tails will cause the sample to bead up, leading to aggregation.

  • Adsorption: Apply 3 µL of sample solution. Incubate for 60 seconds .

  • The Wash (Critical): Gently touch the edge of the grid with filter paper to wick off the droplet. Immediately apply 3 µL of deionized water and wick off again. Causality: This removes excess buffer salts (e.g., phosphates) that precipitate with Uranyl Acetate to form "black pepper" artifacts.

  • Staining: Apply 3 µL of Stain. Incubate for 30 seconds .

  • Final Blot: Wick the stain until the grid surface looks dry but holds a thin film of liquid (interference colors may be visible).

  • Drying: Air dry for >15 minutes before insertion into the vacuum.

Experimental Data Interpretation (TEM)
FeatureObservation in TEMInterpretation
Diameter Often appears wider (10-15 nm) than theoretical.Flattening Artifact: The rods collapse onto the carbon film during drying.
Contrast High contrast (White rods on dark background).Good Stain Penetration: The stain has enveloped the rods successfully.
Periodicity Striations or twisting visible.Supramolecular Chirality: Indicates twisted ribbon morphology common in chiral (D-Ala) assemblies.

Part 3: Comparative Analysis – TEM vs. Alternatives

To validate your TEM data, you must compare it against techniques that operate under different physical principles.

Cryo-TEM (The "Truth" Standard)

Cryo-TEM involves vitrifying the sample in liquid ethane, preserving the rods in their native hydrated state within amorphous ice.

  • Pros: Visualizes the true diameter (cylindrical vs. flat) and internal structure (e.g., water channels). No staining artifacts.

  • Cons: Extremely low contrast (carbon vs. water). High cost. Technically demanding.

  • Verdict: Use Cryo-TEM to validate the 3D geometry inferred from 2D TEM images.

Atomic Force Microscopy (AFM)

AFM uses a physical probe to scan the surface topography.

  • Pros: Provides accurate height measurements (z-axis), which helps quantify the "flattening" observed in TEM. Can be performed in liquid (in situ).

  • Cons: Tip convolution broadens the lateral (x-y) width. Slower than TEM.

  • Verdict: Use AFM to confirm the height/diameter ratio.

Summary of Performance
FeatureTEM (Negative Stain) Cryo-TEM AFM (Tapping Mode)
State Dehydrated (Artifact prone)Hydrated (Native)Hydrated or Dry
Resolution 0.2 nm (limited by stain grain)<0.2 nm (limited by contrast)Vertical: 0.1 nm; Lateral: ~10 nm
Contrast High (Heavy metal)Low (Phase contrast)High (Topographical)
Throughput High (10+ grids/hour)Low (1-2 grids/hour)Medium
Primary Artifact Flattening / Salt crystalsIce contamination / Beam damageTip convolution / Sample drift

Part 4: Visualization of Workflows

Diagram 1: Sample Preparation Decision Matrix

This logic flow ensures you select the correct staining agent based on the chemical sensitivity of the N-myristoyl-D-alanine rods.

SamplePrep Start Start: N-myristoyl-D-alanine Sample CheckpH Check Stability: Is sample acid-sensitive? Start->CheckpH YesAcid Yes (e.g., Carboxyl rich) CheckpH->YesAcid Instability Risk NoAcid No (Stable at pH 4) CheckpH->NoAcid Stable UsePTA Use Neutral Stain (1% Phosphotungstic Acid, pH 7.0) YesAcid->UsePTA WashStep Wash Step: Remove Phosphate Buffers (Prevents Precipitation) UsePTA->WashStep UseUA Use Acidic Stain (2% Uranyl Acetate, pH 4.5) NoAcid->UseUA UseUA->WashStep BlotDry Blot & Air Dry WashStep->BlotDry Imaging TEM Imaging (Low Dose Mode) BlotDry->Imaging

Caption: Decision matrix for selecting the appropriate negative stain to prevent chemically induced disassembly of the nanorods.

Diagram 2: Comparative Analysis Logic

How to triangulate data from TEM, Cryo-TEM, and AFM to build a definitive structural model.

ComparisonLogic Sample N-myristoyl-D-Ala Rods TEM Standard TEM (2D Projection) Sample->TEM AFM AFM (3D Topography) Sample->AFM Cryo Cryo-TEM (Native State) Sample->Cryo TEM_Data Length & Pitch (High Contrast) TEM->TEM_Data AFM_Data True Height (No Flattening) AFM->AFM_Data Cryo_Data True Diameter (Hydrated) Cryo->Cryo_Data Model Validated Structural Model TEM_Data->Model Provides Global Morphology AFM_Data->Model Corrects Z-height Artifacts Cryo_Data->Model Validates Internal Structure

Caption: Triangulation of microscopy data. Standard TEM provides the baseline, while AFM and Cryo-TEM correct for dehydration artifacts.

References

  • Cui, H., et al. (2010). "Soft Matter: Self-Assembly of Peptide Amphiphiles." Science. Available at: [Link]

  • Patterson, J. P., et al. (2014). "Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures." Polymer Chemistry. Available at: [Link]

  • Mihut, A. M., et al. (2019). "Synthesis and Characterization of Fatty Acid/Amino Acid Self-Assemblies." Nanomaterials. Available at: [Link]

  • University of Oxford. "Negative Staining Techniques." Micron Oxford. Available at: [Link]

  • Danino, D. (2012). "Cryo-TEM of soft molecular assemblies." Current Opinion in Colloid & Interface Science. Available at: [Link]

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